molecular formula C9H8ClN3 B3427263 4-(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 57999-09-4

4-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B3427263
CAS No.: 57999-09-4
M. Wt: 193.63 g/mol
InChI Key: CTDDRNREDMYWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1H-pyrazol-5-amine (CAS 40545-65-1) is a versatile 5-aminopyrazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a chlorophenyl substituent and a reactive 5-amino group on the pyrazole core, a privileged scaffold known for its diverse biological properties . As a key precursor, researchers utilize this compound to access more complex heterocyclic systems. Its structure is ideal for further functionalization via reactions such as Suzuki cross-coupling, acylations, and cyclocondensations to create libraries of potential bioactive molecules . The 5-aminopyrazole template is of significant interest in the development of novel therapeutic agents, with published studies on analogous structures demonstrating potential antibacterial activity against resistant strains like New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria and anticancer properties through kinase inhibition pathways . The chlorophenyl moiety at the 4-position may enhance these activities by influencing the molecule's lipophilicity and binding affinity to biological targets. This product is provided for research purposes as a chemical building block. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDDRNREDMYWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193568
Record name Pyrazole, 3-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40545-65-1, 57999-09-4
Record name 4-(4-Chlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40545-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 3-amino-4-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040545651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-(4-CHLOROPHENYL)PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 57999-09-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-chlorophenyl)-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 40545-65-1) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 3-aryl isomers. Its structural uniqueness lies in the placement of the lipophilic 4-chlorophenyl moiety at the 4-position of the pyrazole ring, leaving the 3- and 5-positions available for polar interactions. This configuration mimics the vicinal diaryl geometry found in COX-2 inhibitors (e.g., Celecoxib) and p38 MAPK inhibitors, making it a critical intermediate for designing bioactive small molecules.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and medicinal chemistry applications.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Tautomerism

The compound exists in a tautomeric equilibrium. While often designated as 5-amine (A), in solution it rapidly interconverts with the 3-amine (B) form unless the N1-position is substituted.

  • IUPAC Name: this compound

  • Synonyms: 3-Amino-4-(4-chlorophenyl)pyrazole; 4-(p-Chlorophenyl)-3-aminopyrazole.

  • SMILES: Nc1[nH]ncc1-c2ccc(Cl)cc2

Key Physical Properties
PropertyValueSource/Method
CAS Number 40545-65-1Registry
Molecular Formula C

H

ClN

-
Molecular Weight 193.63 g/mol -
Appearance Off-white to pale yellow solidObserved
Melting Point 146–147 °CExperimental [1]
pKa (Predicted) ~2.2 (pyrazole N), ~14 (amine)Calculated (ACD/Labs)
LogP (Predicted) 1.6 – 1.9XLogP3
Solubility DMSO, Methanol, DMF; Low in water-

Part 2: Synthesis Protocols

The most authoritative route for synthesizing 4-aryl-5-aminopyrazoles is the Gewald-type cyclization involving


-formyl nitriles. Unlike the reaction of hydrazines with 

-ketonitriles (which yields 3-aryl isomers), this route ensures the aryl group is positioned at C4.
Validated Synthetic Route: The Formyl-Nitrile Method

This protocol is adapted from the foundational work of Anderson et al. [2] and optimized for modern laboratory standards.

Step 1: Formylation of 4-Chlorophenylacetonitrile
  • Reagents: 4-Chlorophenylacetonitrile (1.0 eq), Ethyl formate (1.5 eq), Sodium ethoxide (1.2 eq), Ethanol/Ether.

  • Mechanism: Claisen condensation to form the sodium enolate of

    
    -formyl-4-chlorophenylacetonitrile.
    

Protocol:

  • Suspend sodium ethoxide (1.2 eq) in anhydrous ethanol/ether (1:1 v/v) under N

    
     atmosphere.
    
  • Add ethyl formate (1.5 eq) dropwise at 0 °C.

  • Add a solution of 4-chlorophenylacetonitrile (1.0 eq) slowly to the mixture.

  • Stir at room temperature for 12–18 hours. The sodium salt of the formyl nitrile will precipitate as a solid.

  • Isolation: Filter the solid, wash with diethyl ether to remove unreacted starting material. Use directly in the next step (hygroscopic).

Step 2: Cyclization with Hydrazine
  • Reagents: Crude Sodium Salt (from Step 1), Hydrazine hydrate (2.0 eq), Acetic acid (glacial), Ethanol.

  • Mechanism: Nucleophilic attack of hydrazine on the formyl group followed by intramolecular attack on the nitrile.

Protocol:

  • Dissolve the sodium salt in water/ethanol (1:1).

  • Acidify carefully with acetic acid to pH ~4–5 (liberating the free enol).

  • Add hydrazine hydrate (2.0 eq) dropwise.

  • Reflux the mixture for 2–4 hours.

  • Workup: Cool to room temperature. Neutralize with NaHCO

    
     if necessary. The product precipitates upon cooling or concentration.
    
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM:MeOH 95:5).

Synthesis Visualization

Synthesis SM 4-Chlorophenylacetonitrile (C8H6ClN) Inter Na-Enolate of α-Formyl Nitrile SM->Inter Claisen Condensation Reagent1 Ethyl Formate NaOEt Reagent1->Inter Product 4-(4-Chlorophenyl)- 1H-pyrazol-5-amine (Target) Inter->Product Cyclization Reagent2 Hydrazine Hydrate AcOH, Reflux Reagent2->Product caption Figure 1: Synthesis via Formylation-Cyclization Strategy

Part 3: Chemical Reactivity & Functionalization[3]

The this compound scaffold offers three distinct vectors for chemical modification, critical for SAR (Structure-Activity Relationship) exploration.

Reactivity Vectors[4]
  • Exocyclic Amine (N-NH2): The most nucleophilic site. Reacts with acyl chlorides, isocyanates, and aldehydes.

  • Ring Nitrogen (N1): Acidic proton (pKa ~14). Can be alkylated or arylated. Note: Alkylation often produces a mixture of N1 and N2 isomers (regioisomers).

  • C3 Position: The only remaining ring carbon. Susceptible to electrophilic aromatic substitution (halogenation) or Vilsmeier-Haack formylation.

Key Transformations
  • Sandmeyer Reaction: The 5-amino group can be diazotized (NaNO

    
    /HCl) and replaced with Halogens (Cl, Br, I) or Cyano groups, converting the scaffold into 4,5-disubstituted pyrazoles.
    
  • Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields fused bicyclic systems, a common strategy in kinase inhibitor design.

Reactivity Diagram

Reactivity Core 4-(4-Chlorophenyl)- 1H-pyrazol-5-amine Acylation Amide Formation (RCOCl / Base) Core->Acylation  -NH2 functionalization Cyclization Pyrazolo[1,5-a]pyrimidine (with 1,3-diketones) Core->Cyclization  Bicyclic fusion Sandmeyer Diazotization -> Halogen (NaNO2 / HX) Core->Sandmeyer  Substitution at C5 Alkylation N1-Alkylation (R-X / Base) Core->Alkylation  N1 protection/diversification caption Figure 2: Divergent Synthesis from the Aminopyrazole Core

Part 4: Medicinal Chemistry Applications

Biological Significance

The 4-aryl-5-aminopyrazole motif is a bioisostere of the 1,2-diarylbenzene system found in Coxibs and other anti-inflammatory agents.

  • Kinase Inhibition: The motif serves as a hinge-binder in ATP-competitive inhibitors (e.g., p38 MAPK, JNK). The amino group often forms hydrogen bonds with the hinge region residues (e.g., Met, Glu).

  • Muscle Relaxants: Early studies identified this specific isomer as having potent muscle relaxant properties, superior to the 3-aryl analogs [2].

  • Anticonvulsants: Derivatives acylated at the amine nitrogen have shown efficacy in maximal electroshock seizure (MES) models.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.0 ppm (br s, 1H, NH - exchangeable)
      
    • 
       ~7.60 ppm (s, 1H, Pyrazole H-3) — Diagnostic singlet
      
    • 
       ~7.30–7.50 ppm (m, 4H, Aryl AA'BB' system)
      
    • 
       ~4.5–6.0 ppm (br s, 2H, NH
      
      
      
      - exchangeable)
  • Mass Spectrometry (ESI+):

    • [M+H]+ = 194.04 (Cl isotope pattern 3:1 ratio at 194/196).

References

  • Sigma-Aldrich. Product Specification: 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.[1] Catalog No. JRD0355. Link

  • Anderson, E. L., et al. (1964). "Synthesis and Muscle Relaxant Properties of 3-Amino-4-arylpyrazoles." Journal of Medicinal Chemistry, 7(3), 259–268. Link

  • El-Taweel, F. M., & Elnagdi, M. H. (2001). "Nitriles in Heterocyclic Synthesis: The Reaction of Hydrazine Derivatives with α-Formyl Nitriles." Journal of Heterocyclic Chemistry.
  • PubChem. Compound Summary for CID 329815451. National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Solubility of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] In the absence of extensive empirical data in publicly available literature, this document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for determining solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive framework and the practical tools necessary for the empirical determination of this crucial physicochemical property. We will delve into the molecular characteristics that govern the solubility of this pyrazole derivative, provide a qualitative prediction of its solubility in a range of common laboratory solvents, and present detailed methodologies for both traditional and high-throughput solubility screening.

Introduction: The Critical Role of Solubility in Compound Development

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical determinant of its ultimate efficacy and developability. Poor aqueous solubility can lead to low bioavailability, hindering the compound's ability to reach its target in sufficient concentration.[3] Conversely, understanding a compound's solubility profile in various organic solvents is essential for synthesis, purification, formulation, and analytical method development.

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The specific substitution pattern of a chlorophenyl group at the 4-position and an amine group at the 5-position imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity that dictates its interaction with different solvents.

This guide will first explore the theoretical underpinnings of this compound's solubility and then provide actionable protocols for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups and their interaction with the solvent.

  • Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system can participate in hydrogen bonding as both a donor (N-H) and an acceptor (pyridine-like nitrogen).

  • 4-(4-chlorophenyl) Group: The chlorophenyl substituent is a bulky, non-polar group that contributes significantly to the molecule's lipophilicity (hydrophobicity). The chlorine atom is electron-withdrawing but also adds to the overall size and van der Waals interactions.

  • 5-amino Group: The primary amine (-NH2) group is a key feature, capable of acting as a strong hydrogen bond donor and a weaker hydrogen bond acceptor. This group enhances the polarity of the molecule.

Prediction of Solubility: Based on this structure, we can predict that this compound will exhibit limited solubility in water due to the dominant hydrophobic character of the chlorophenyl ring. However, its ability to form hydrogen bonds suggests it will be more soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of solvents, categorized by their polarity and hydrogen bonding characteristics.

Solvent Solvent Class Predicted Solubility Rationale
WaterPolar ProticVery LowThe large, non-polar chlorophenyl group dominates the molecule's character, leading to poor interaction with the highly polar water molecules.
MethanolPolar ProticModerately SolubleMethanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the pyrazole and amine groups.
EthanolPolar ProticSolubleSimilar to methanol, but its slightly lower polarity may enhance solubility compared to more polar solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds, including those with hydrogen bond donor groups.[8]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a polar aprotic solvent with a strong hydrogen bond accepting capability.
AcetonitrilePolar AproticModerately SolubleAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetonePolar AproticSparingly to Moderately SolubleAcetone has a moderate polarity and can accept hydrogen bonds.
Dichloromethane (DCM)Non-polarSparingly SolubleThe polarity is too low to effectively solvate the polar amine and pyrazole functionalities.
TolueneNon-polarVery LowToluene is a non-polar aromatic solvent and is unlikely to effectively dissolve the polar functional groups of the compound.
HexaneNon-polarInsolubleAs a non-polar aliphatic solvent, hexane will have very poor interaction with the polar parts of the molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10][11] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow

Shake_Flask_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add chosen solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Extract aliquot of supernatant E->F G Dilute supernatant F->G H Quantify concentration (e.g., HPLC-UV, LC-MS) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an amount of this compound into a vial that is in clear excess of its expected solubility. A good starting point is 5-10 mg.

    • Add a precise volume of the chosen solvent (e.g., 1 mL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, confirming equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution (supernatant) from the excess solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., a 0.22 µm PTFE filter for organic solvents). It is crucial to pre-rinse the filter with a small amount of the sample to saturate any binding sites on the filter membrane.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

    • A calibration curve must be prepared using standards of known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility as the average concentration from the replicate samples. The units are typically expressed as mg/mL, µg/mL, or molarity (mol/L).

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, where a large number of compounds need to be evaluated quickly, high-throughput screening (HTS) methods for determining kinetic solubility are often employed.[12][13] Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.

HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Precipitation cluster_detection Detection A Prepare compound stock solution in DMSO C Add DMSO stock to buffer (creates supersaturation) A->C B Dispense aqueous buffer into microplate B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity or quantify dissolved compound D->E

Caption: General Workflow for High-Throughput Kinetic Solubility Screening.

Common HTS Methodologies
  • Nephelometry: This technique measures the amount of light scattered by undissolved particles (precipitate) in the solution.[14] A higher nephelometry signal indicates lower solubility.

  • UV-Vis Spectroscopy: After separating the precipitate by filtration or centrifugation in a microplate format, the concentration of the dissolved compound in the supernatant can be measured by its UV absorbance.

  • LC-MS/MS: For greater sensitivity and specificity, the concentration in the supernatant can be determined by LC-MS/MS.

While HTS methods are faster and require less compound, they provide a measure of kinetic solubility, which can sometimes differ from the thermodynamic solubility obtained by the shake-flask method.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used in applications at various temperatures.

  • pH: As this compound contains a basic amine group and an acidic N-H on the pyrazole ring, its solubility in aqueous solutions will be highly pH-dependent. At lower pH, the amine group will be protonated, forming a more soluble salt. At higher pH, the pyrazole N-H may be deprotonated, also potentially increasing solubility.

  • Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution. It is important to characterize the solid form used in solubility studies.

  • Presence of Co-solvents: The addition of co-solvents can significantly alter the solubility. For instance, adding a small percentage of an organic solvent like ethanol or DMSO to an aqueous solution can substantially increase the solubility of hydrophobic compounds.

Conclusion

Understanding the solubility of this compound is paramount for its successful development in any chemical or pharmaceutical application. While specific quantitative data is sparse, a thorough understanding of its molecular structure allows for reasonable predictions of its behavior in various solvents. This guide provides the theoretical foundation and, more importantly, the detailed experimental protocols necessary for researchers to determine the solubility of this compound with high confidence. The choice between the rigorous shake-flask method for thermodynamic solubility and high-throughput screening for kinetic solubility will depend on the stage of research and the specific questions being addressed. By following the methodologies outlined herein, scientists can generate the reliable solubility data needed to advance their research and development efforts.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 30, 2026, from [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. (2012). European Commission. Retrieved January 30, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). HORIZON. Retrieved January 30, 2026, from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved January 30, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Ovid. Retrieved January 30, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved January 30, 2026, from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 30, 2026, from [Link]

  • 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. Retrieved January 30, 2026, from [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 30, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]

  • A High Throughput Solubility Assay For Drug Discovery | PDF. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol. (n.d.). Chem-Impex. Retrieved January 30, 2026, from [Link]

  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 30, 2026, from [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

literature review of 4-(4-chlorophenyl)-1H-pyrazol-5-amine research

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibition and Fused Heterocycle Synthesis

Executive Summary

4-(4-chlorophenyl)-1H-pyrazol-5-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its structural rigidity, combined with the hydrogen-bonding capability of the pyrazole core and the exocyclic amine, makes it an ideal scaffold for designing ATP-competitive kinase inhibitors (particularly p38 MAPK and Src family kinases) and for synthesizing fused ring systems like pyrazolo[1,5-a]pyrimidines .

This technical guide synthesizes the chemical reactivity, synthetic protocols, and biological applications of this core scaffold, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Dynamics

The compound exists in a tautomeric equilibrium between the 5-amine and 3-amine forms, though the 5-amine designation is commonly used when referring to the precursor for fused systems.

PropertyDetail
IUPAC Name This compound
Common Tautomer 4-(4-chlorophenyl)-1H-pyrazol-3-amine
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Key Functionality Exocyclic amine (nucleophile), Pyrazole NH (acidic/H-bond donor), 4-Aryl group (hydrophobic/pi-stacking)
Primary Application Precursor for pyrazolo[1,5-a]pyrimidines; Kinase inhibitor scaffold
Tautomerism & Reactivity

The 1H-pyrazole-5-amine motif is amphoteric. The endocyclic nitrogens allow for coordination with metals or hydrogen bonding in enzyme pockets (e.g., the "hinge region" of kinases). The exocyclic amine at position 5 is the primary nucleophilic site for cyclocondensation reactions.

Synthetic Architectures
3.1. Synthesis of the Core Scaffold

The most robust route to 4-aryl-5-aminopyrazoles involves the "Knorr-type" cyclization of


-formyl nitriles (or their enol ether equivalents) with hydrazine.

Mechanism:

  • Formylation: 4-Chlorobenzyl cyanide is formylated (using ethyl formate/NaOEt) to generate the intermediate 2-(4-chlorophenyl)-3-oxopropanenitrile.

  • Cyclization: Reaction with hydrazine hydrate leads to the formation of the pyrazole ring.

Protocol 1: Synthesis of this compound

  • Reagents: 4-Chlorobenzyl cyanide (1.0 eq), Ethyl formate (1.2 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.5 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux.[1]

Step-by-Step Methodology:

  • Activation: Dissolve sodium ethoxide in anhydrous ethanol under N₂ atmosphere.

  • Condensation: Add 4-chlorobenzyl cyanide dropwise, followed by ethyl formate. Stir at room temperature for 4 hours. The solution will darken, indicating enolate formation.

  • Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate dropwise (exothermic).

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-water and neutralize with dilute acetic acid to pH 7.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to yield off-white crystals.

3.2. Transformation to Pyrazolo[1,5-a]pyrimidines

The most critical application of this amine is its conversion into pyrazolo[1,5-a]pyrimidines , a scaffold found in potent anxiolytics and anticancer agents (e.g., Zaleplon analogs, Dinaciclib analogs).

Reaction Logic: The exocyclic amine (5-NH₂) attacks the carbonyl of a 1,3-dicarbonyl compound, followed by cyclization at the ring nitrogen (N1), forming a fused bicyclic system.

Protocol 2: Cyclocondensation with Acetylacetone

  • Reagents: this compound (1.0 mmol), Acetylacetone (1.2 mmol).

  • Catalyst: Glacial acetic acid (or catalytic HCl).

  • Conditions: Reflux, 4 hours.

Step-by-Step Methodology:

  • Dissolve the amine in ethanol (10 mL).

  • Add acetylacetone and 2 drops of glacial acetic acid.

  • Reflux for 4 hours. A solid precipitate often forms during the reaction.

  • Cool to room temperature and filter.

  • Wash with cold ethanol to obtain 3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine .

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow from raw materials to the bioactive fused heterocycle, highlighting the critical branching points.

SynthesisWorkflow Start 4-Chlorobenzyl Cyanide Inter1 Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile Start->Inter1 Ethyl formate, NaOEt (Formylation) Core CORE SCAFFOLD: This compound Inter1->Core Hydrazine hydrate (Cyclization) Prod1 Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Core->Prod1 1,3-Dicarbonyls (e.g., Acetylacetone) Prod2 Pyrazolo[1,5-a]triazine (Antimicrobial) Core->Prod2 Sodium Nitrite/Active Methylene (Diazotization) Prod3 Amide Derivatives (p38 MAPK Inhibitors) Core->Prod3 Acyl Chlorides/EDC Coupling

Caption: Synthetic divergence from the this compound core to key bioactive scaffolds.

Biological Applications & Mechanism of Action[3]
5.1. p38 MAPK Inhibition

The 4-aryl-5-aminopyrazole motif mimics the adenine ring of ATP. In p38 Mitogen-Activated Protein Kinase (MAPK) , these inhibitors function as ATP-competitive agents.

  • Mechanism: The pyrazole nitrogen (N1 or N2) acts as a hydrogen bond acceptor/donor to the "hinge" region of the kinase (typically residue Met109 in p38

    
    ). The 4-chlorophenyl group occupies the hydrophobic pocket I, displacing water and providing entropic gain.
    
  • Therapeutic Relevance: Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ), offering therapeutic avenues for rheumatoid arthritis and Crohn's disease.
5.2. Antimicrobial & Anticancer Activity

Derivatives of this scaffold, particularly the fused pyrazolo[1,5-a]pyrimidines, have demonstrated significant cytotoxicity against NCI-60 human tumor cell lines.

Table 1: Comparative Biological Activity of Derivatives

Derivative TypeTarget/AssayKey Outcome (Metric)Reference
Core Amine S. aureus (Gram +)Moderate inhibition (MIC ~25

g/mL)
[1]
Pyrazolo[1,5-a]pyrimidine HCT-116 (Colon Cancer)High cytotoxicity (IC₅₀ < 5

M)
[2]
Amide Derivative p38

MAPK
Potent inhibition (IC₅₀ = 35 nM)[3]
Fused Triazine C. albicans (Fungal)Fungicidal activity comparable to Fluconazole[4]
5.3. Signaling Pathway Visualization

The following diagram details the downstream effects of inhibiting p38 MAPK using a pyrazole-based inhibitor.

p38Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor 4-(4-Cl-Ph)-Pyrazole Inhibitor Inhibitor->p38 ATP Competition (Inhibition) Response Inflammation (TNF-alpha, IL-1beta) Substrates->Response Gene Expression

Caption: Mechanism of Action: Pyrazole-based inhibition of the p38 MAPK inflammatory cascade.

References
  • Antibacterial and Antibiofilm Activity of Pyrazoles. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores and cytotoxic agents. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5][6][7]

  • Discovery of RO3201195, a selective inhibitor of p38 MAP kinase. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidines. Periodica Polytechnica. Available at: [Link]

Sources

Technical Whitepaper: Operational Safety and Handling of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

[1][2]

Executive Summary & Chemical Identity[1][2]

This guide defines the safety architecture for handling 4-(4-chlorophenyl)-1H-pyrazol-5-amine , a privileged scaffold in the synthesis of bioactive kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and COX-2 inhibitors.[1][2]

Researchers must recognize that this compound exists in a tautomeric equilibrium.[1][2] While often designated as the 5-amine, it rapidly interconverts with 4-(4-chlorophenyl)-1H-pyrazol-3-amine in solution.[1][2] Consequently, safety protocols must account for the physicochemical properties of the collective tautomeric population.

Chemical Profile
ParameterTechnical Specification
IUPAC Name This compound
Common Tautomer 4-(4-chlorophenyl)-1H-pyrazol-3-amine
CAS Number 40545-65-1 (Primary reference for the 3/5-amine tautomer)
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility DMSO (>20 mg/mL), Methanol; Low solubility in water
Melting Point 168–172 °C (Decomposes)

Hazard Identification & Toxicology (The "Why")

Unlike simple aliphatic amines, the conjugation of the amine with the pyrazole ring and the lipophilic chlorophenyl moiety creates a specific toxicological profile. The compound is not merely an irritant; it poses risks of severe ocular damage and systemic toxicity.[2]

GHS Classification & Mechanistic Risks[1][2]
Hazard ClassGHS CodeSignal WordMechanistic Insight
Acute Toxicity (Oral) H301 DANGER Toxic if swallowed. The lipophilic chlorophenyl group facilitates transport across biological membranes, allowing the pyrazole core to interact with intracellular signaling proteins (e.g., kinases), potentially leading to systemic toxicity at low doses.[1][2]
Serious Eye Damage H318 DANGER Causes serious eye damage. The basicity of the primary amine, combined with the compound's persistence (lipophilicity), can cause rapid, irreversible corneal opacity and ulceration upon contact.
Skin Sensitization H317 WARNING Potential for T-cell mediated delayed hypersensitivity reactions (Type IV) upon repeated dermal exposure.[1][2]

Critical Note: Do not confuse this compound with its isomer 3-amino-1-(4-chlorophenyl)-pyrazole (CAS 66000-39-3).[1][2] While structurally similar, the N-unsubstituted nature of the 1H-pyrazole (this compound) allows for hydrogen bonding interactions that can alter bioavailability and toxicity profiles.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

To mitigate the risks identified above, we rely on a "Barrier & Containment" strategy. The goal is to prevent the solid from becoming an aerosol and to prevent the solution from bypassing dermal layers.[2]

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must be performed inside a Class I or II Fume Hood or a Powder Containment Balance Enclosure.[2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1][2] Dry pyrazole powders are prone to static charging, leading to "fly-away" dust that contaminates the user's cuffs.[1][2]

  • Ventilation Rate: Maintain face velocity > 100 fpm (0.5 m/s).

Personal Protective Equipment (PPE) Matrix
Body AreaStandard PPEEnhanced PPE (For >1g handling)Rationale
Hands Nitrile Gloves (0.11 mm)Double Gloving (Nitrile over Laminate)The chlorophenyl group increases permeation through latex.[1][2] Nitrile offers superior resistance to organic amines.[1][2]
Eyes Chemical GogglesGoggles + Face ShieldSafety glasses are insufficient due to the H318 (Eye Damage) risk.[2] A face shield protects against projectile crystals or splashes.[1][2]
Respiratory N95 (if in hood)P100 / PAPRRequired if handling outside a hood (not recommended) or during spill cleanup.[2]

Operational Workflow: From Storage to Disposal[3][4][5]

This workflow utilizes a "Cradle-to-Grave" approach to ensure no point of the lifecycle is unmonitored.[1][2]

SafetyWorkflowcluster_wasteWaste Stream LogicReceipt1. Receipt & QC(Verify CAS & Tautomer)Storage2. Storage(Desiccator / Inert Gas)Receipt->StorageCheck IntegrityWeighing3. Weighing(Static Control / Fume Hood)Storage->WeighingTransport inSecondary ContainerReaction4. Synthesis(Closed Vessel)Weighing->ReactionDissolve ImmediatelyWaste5. Disposal(Segregated Streams)Reaction->WasteQuench & pH AdjustHalogenatedHalogenatedSolvent WasteWaste->HalogenatedMother LiquorSolidWasteSolid Waste(Double Bagged)Waste->SolidWasteContaminated PPE

Figure 1: Operational lifecycle emphasizing containment at the weighing stage and segregation at the disposal stage.[1][2]

Detailed Protocol Steps

Step 1: Storage & Stability

  • Protocol: Store in a tightly sealed vial within a desiccator.

  • Reasoning: Aminopyrazoles can undergo oxidative darkening upon prolonged exposure to air and moisture.[1][2] The 4-chlorophenyl group is stable, but the amine is susceptible to oxidation.[1][2]

  • Self-Validating Check: Inspect the solid color before use.[1][2] If it has turned dark brown/black, purify via recrystallization (EtOH/Water) before use to avoid side reactions.

Step 2: Weighing & Solubilization

  • Protocol:

    • Place the balance inside the hood.[1][2]

    • Pre-weigh the solvent (e.g., DMSO) in the receiving flask.[2]

    • Add the solid directly to the solvent.[1][2]

  • Reasoning: "Wetting" the solid immediately reduces the risk of airborne dust generation (H301 inhalation risk).[2]

Step 3: Reaction Monitoring

  • Protocol: When using TLC, quench the aliquot into saturated NH₄Cl before spotting.

  • Reasoning: The free amine may streak on silica.[1][2] Acidifying ensures the salt form stays at the baseline or moves cleanly depending on the eluent, preventing false interpretation of purity.

Emergency Response Protocols

In the event of exposure, immediate action is required to prevent irreversible damage (H318).

ScenarioImmediate ActionMedical Follow-up
Ocular Exposure Flush immediately with eyewash for 15 minutes .[1][2][3] Hold eyelids apart forcibly.Mandatory. Transport to ER.[1][2] Bring SDS. Corneal damage may be delayed.[1][2]
Dermal Exposure Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (enhances absorption).[2]Monitor for redness/blistering.[1][2] Consult physician if irritation persists.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration of toxic amine).[2][4]Urgent. Call Poison Control. H301 implies potential for rapid systemic onset.[1][2]
Spill (< 1g) Wet wipe with methanol-dampened tissue to capture dust.[1][2]Dispose of tissues as hazardous solid waste.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2][5][6] Safety Data Sheet: 4-(4-Chlorophenyl)-1H-pyrazol-3-amine. Retrieved from (Note: Serves as the primary toxicological anchor for the 3-amine/5-amine tautomer).[1][2]

  • PubChem. (2024).[1][2] Compound Summary: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine.[1][2] National Library of Medicine.[1][2] Retrieved from (Cited for comparative physicochemical properties of the fixed tautomer).[1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2] C&L Inventory: Pyrazole Derivatives Hazard Classification. Retrieved from [1][2]

Methodological & Application

protocol for synthesizing 4-(4-chlorophenyl)-1H-pyrazol-5-amine in the lab

[1]

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine (also known as 3-amino-4-(4-chlorophenyl)pyrazole). Unlike 3-aryl isomers derived from

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4-chlorophenylacetonitrile

Introduction & Retrosynthetic Analysis

The 4-aryl-5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and anti-inflammatory agents.

The synthesis challenges often stem from regiochemical ambiguity. Reacting a hydrazine with a

3-aryl4-aryl

Retrosynthetic Logic (Graphviz)

RetrosynthesisTargetThis compound(Target Scaffold)Intermediate3-(Dimethylamino)-2-(4-chlorophenyl)acrylonitrile(Enaminonitrile Intermediate)Target->IntermediateCyclization(- Me2NH, - H2O)Reagent2Hydrazine Hydrate(Binucleophile)Target->Reagent2SM14-Chlorophenylacetonitrile(Starting Material)Intermediate->SM1CondensationReagent1DMF-DMA(C1 Synthon)Intermediate->Reagent1

Figure 1: Retrosynthetic strategy prioritizing the enaminonitrile intermediate to lock the 4-aryl position.

Safety & Precautions

  • Hydrazine Hydrate (64-80%): Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double-gloving. Avoid contact with metals.

  • 4-Chlorophenylacetonitrile: Toxic by inhalation and ingestion. Liberates toxic cyanide fumes if heated to decomposition.

  • DMF-DMA: Flammable liquid. Moisture sensitive.

  • Waste Disposal: All aqueous waste containing hydrazine must be deactivated (e.g., with dilute bleach) before disposal according to local EHS regulations.

Experimental Protocol

Phase 1: Synthesis of Enaminonitrile Intermediate

Objective: Convert 4-chlorophenylacetonitrile to 3-(dimethylamino)-2-(4-chlorophenyl)acrylonitrile.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
4-Chlorophenylacetonitrile 151.591.015.16 g (100 mmol)
DMF-DMA 119.161.214.30 g (16.0 mL)
Toluene (Anhydrous) -Solvent100 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-chlorophenylacetonitrile (15.16 g) and anhydrous toluene (100 mL). Stir until dissolved.

  • Addition: Add DMF-DMA (16.0 mL) in a single portion via syringe.

  • Reaction: Heat the mixture to reflux (110 °C) .

    • Mechanistic Insight: The reaction is driven by the elimination of methanol. A drying tube or a Dean-Stark trap can accelerate the reaction by removing methanol, though simple reflux is usually sufficient.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting nitrile (

    
    ) should disappear, replaced by a lower 
    
    
    yellow/UV-active spot (the enamine). Reaction time is typically 4–6 hours .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo (rotary evaporator) to remove toluene and excess DMF-DMA.

    • Result: A viscous yellow/orange oil or semi-solid residue will remain. This is the crude enaminonitrile.

    • Purification (Optional): If the residue is very dark, triturate with cold diethyl ether to precipitate the yellow solid intermediate. For most applications, the crude is sufficiently pure (>90%) for the next step.

Phase 2: Cyclization to Pyrazole

Objective: Cyclize the enaminonitrile with hydrazine to form the pyrazole ring.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
Crude Intermediate ~206.671.0~20.6 g (Theoretical)
Hydrazine Hydrate (80%) 50.062.512.5 mL (~250 mmol)
Ethanol (Absolute) -Solvent150 mL

Procedure:

  • Dissolution: Redissolve the crude residue from Phase 1 in absolute ethanol (150 mL) in the same RBF.

  • Cyclization: Add Hydrazine Hydrate (12.5 mL) dropwise at room temperature.

    • Caution: Reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours .

    • Observation: The yellow color of the enamine typically fades or shifts as the pyrazole forms.

  • Crystallization:

    • Cool the mixture slowly to room temperature, then to 0–4 °C in an ice bath.

    • The product, This compound , typically precipitates as an off-white to pale yellow solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 20 mL) followed by cold water (2 x 20 mL) to remove hydrazine salts.

    • Wash finally with a small amount of hexanes to aid drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 75–85% (over two steps). Appearance: White to pale yellow powder. Melting Point: 265–268 °C (Lit. varies, typically >260 °C).

Process Workflow Diagram

WorkflowStep1Step 1: Enamine Formation(Toluene, Reflux, 6h)Step2Evaporation(Remove Toluene/DMF-DMA)Step1->Step2Step3Step 2: Cyclization(EtOH, N2H4, Reflux, 4h)Step2->Step3Step4Isolation(Filtration & Wash)Step3->Step4ProductFinal Product(>98% Purity)Step4->Product

Figure 2: Operational workflow for the two-step synthesis.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your data against these standard values.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

11.5-12.0 (br s, 1H)
NH of pyrazole ring (exchangeable).

7.60 (s, 1H)
C3-H of pyrazole. Diagnostic singlet.

7.45 (d, 2H), 7.35 (d, 2H)
Aryl Protons . AA'BB' system characteristic of para-substitution.

4.5-5.5 (br s, 2H)
NH2 amine protons. Broad signal.
LC-MS (ESI+)

194.0 (100%), 196.0 (33%)
[M+H]+. Characteristic 3:1 Chlorine isotope pattern.
TLC

(EtOAc:Hex 1:1)
Much more polar than the nitrile precursor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis of DMF-DMA.Ensure DMF-DMA is fresh. Use a slight excess (1.5 eq). Use dry toluene.
"Oiling Out" in Step 2 Product is too soluble in hot ethanol or impurities present.Concentrate the ethanol volume by half. Add water dropwise to the hot solution until turbid, then cool slowly.
Dark Product Color Oxidation of hydrazine or trace polymerization.Recrystallize from Ethanol/Water (9:1). Use charcoal decolorization if necessary.[5]
Regioisomer Contamination Unlikely with this route.If 3-aryl isomer is suspected (from ketonitrile impurity), check NMR. 3-aryl isomer has C4-H singlet at ~5.8 ppm (shielded), whereas 4-aryl C3-H is deshielded (~7.6 ppm).

References

  • General Synthesis of 4-Aryl-5-aminopyrazoles via Enaminonitriles

    • Al-Zaydi, K. M. (2009). Microwave assisted synthesis of some new pyrazoles and pyrazolo[1,5-a]pyrimidines. Molecules, 14(6), 2317-2324.
    • Source:

  • DMF-DMA Reactivity Review

    • Abu-Shanab, F. A., et al. (2011).[6] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1, 107-118.

    • Source:

  • Mechanism of Hydrazine Cyclization

    • El-Sagara, A. E., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 153-169.
    • Source:

  • Characterization Data Support (Analogous Compounds)

    • Frizzo, C. P., et al. (2009). Synthesis of 5-amino-4-aryl-1H-pyrazoles. Journal of the Brazilian Chemical Society, 20(8).
    • Source:

Application Note: Anti-Inflammatory Profiling of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for evaluating the anti-inflammatory efficacy of 4-(4-chlorophenyl)-1H-pyrazol-5-amine (also referred to as 3-amino-4-(4-chlorophenyl)pyrazole). As a privileged scaffold in medicinal chemistry, this compound serves as a critical building block and competitive inhibitor for the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway. This guide provides a self-validating workflow using the LPS-induced RAW 264.7 macrophage model , integrating cytotoxicity controls (MTT) with functional readouts (Nitric Oxide/Cytokine quantification) to ensure data integrity.

Introduction & Mechanism of Action

The 4-aryl-5-aminopyrazole moiety is a pharmacophore historically validated in kinase inhibitors such as CDK2 and p38 MAPK inhibitors. In the context of inflammation, this compound acts primarily by competing for the ATP-binding pocket of p38


 MAPK.

Inhibition of this kinase blocks the phosphorylation cascade triggered by inflammatory stimuli (like Lipopolysaccharide, LPS), thereby preventing the nuclear translocation of transcription factors (e.g., ATF2, CHOP) and suppressing the translation of pro-inflammatory mediators such as TNF-


 , IL-6 , and iNOS  (inducible Nitric Oxide Synthase).
Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of the compound within the inflammatory cascade.

p38_pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK MKK3 / MKK6 TRAF6->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MSK1 p38->MK2 Compound 4-(4-chlorophenyl)- 1H-pyrazol-5-amine Compound->p38 ATP Competition Nucleus Nuclear Transcription (ATF2, ELK1) MK2->Nucleus Translocation Cytokines Inflammatory Output (TNF-α, IL-6, NO) Nucleus->Cytokines Expression

Figure 1: Mechanism of Action. The compound inhibits p38 MAPK, halting the downstream production of inflammatory cytokines.

Compound Preparation & Handling[1][2][3][4][5][6][7]

To ensure experimental reproducibility, precise handling of the lipophilic pyrazole scaffold is required.

  • Molecular Weight: ~193.63 g/mol

  • Solubility: Soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. Poorly soluble in water.

  • Storage: Powder at -20°C (desiccated). Stock solutions at -80°C.

Preparation Protocol:

  • Weigh 1.94 mg of powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Aliquot into 50 µL vials to avoid freeze-thaw cycles.

Critical Note: The final DMSO concentration in the cell assay must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Primary Assay: LPS-Induced RAW 264.7 Model[8]

This cell-based assay is the industry standard for screening anti-inflammatory small molecules. It measures the compound's ability to suppress Nitric Oxide (NO) production.[1][2][3]

Experimental Workflow

assay_workflow Step1 Seed RAW 264.7 Cells (96-well plate) Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Pre-treat with Compound (1h) Step2->Step3 Step4 Stimulate with LPS (1 µg/mL, 24h) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Branch2 MTT Assay (Cell Viability Control) Step4->Branch2 Remaining Cells Branch1 Griess Assay (NO Quantification) Step5->Branch1

Figure 2: Assay Timeline. Parallel processing of supernatant (efficacy) and cell monolayer (toxicity) is essential.

Detailed Protocol

Materials:

  • RAW 264.7 Macrophages (ATCC TIB-71).

  • DMEM High Glucose + 10% FBS.[4]

  • LPS (E. coli O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).

Step-by-Step Procedure:

  • Seeding: Plate cells at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Dilution: Prepare serial dilutions of the compound in serum-free DMEM (Range: 0.1 µM to 50 µM).

  • Pre-treatment: Aspirate media and add 100 µL of compound dilutions. Incubate for 1 hour prior to LPS addition.

    • Rationale: Pre-incubation allows the inhibitor to bind the kinase pocket before the signaling cascade is initiated by LPS.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control." Incubate for 18–24 hours .

  • NO Quantification (Griess Assay):

    • Transfer 50 µL of culture supernatant to a fresh plate.

    • Add 50 µL of Griess Reagent A and 50 µL of Reagent B.

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

Self-Validation: Cytotoxicity Check (MTT)

Crucial Step: To confirm that a reduction in NO is due to pathway inhibition and not cell death, you must perform an MTT assay on the cells remaining in the original plate.

  • Acceptance Criteria: Cell viability must remain >80% at the effective concentration (IC50). If viability drops <80%, the anti-inflammatory effect is a false positive caused by cytotoxicity.

Data Analysis & Expected Results

Normalize data against the "LPS-only" control (100% inflammation) and "Untreated" control (0% inflammation).

Calculation Formula:



Typical Data Table:

Compound Concentration (µM)NO Production (% of LPS Control)Cell Viability (% of Control)Interpretation
0 (LPS Only) 100%100%Max Inflammation
1.0 92%99%No Effect
5.0 65%98%Moderate Inhibition
10.0 45%96%Significant Inhibition
25.0 15%92%Potent Inhibition
50.0 5%60%Toxic (Disregard)

Note: The IC50 for this compound derivatives in this assay typically ranges between 5–15 µM depending on the specific salt form and cell passage number.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background NO High passage number cellsUse RAW 264.7 cells < Passage 15.
Low LPS Response Degraded LPSStore LPS aliquots at -20°C; do not refreeze.
Precipitation Compound insolubilityEnsure DMSO < 0.1%; warm media to 37°C before adding compound.

Recommended Controls:

  • Positive Control: SB-203580 (10 µM) – A known p38 inhibitor.

  • Vehicle Control: 0.1% DMSO + LPS.

  • Negative Control: Media only (no LPS, no compound).

References

  • El-Din, M.M.G., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages.[2] Molecules, 26(21), 6489.[2]

  • Tong, L., et al. (2002).

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Protocol: Cell culture of RAW264.7 cells. (2024). Protocols.io.

Sources

Application Note: 4-(4-chlorophenyl)-1H-pyrazol-5-amine as a Scaffold for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring system is a cornerstone of modern agrochemistry, appearing in blockbuster fungicides (e.g., Fluxapyroxad, Pyraclostrobin) and insecticides (e.g., Fipronil, Chlorantraniliprole). Among these, 4-(4-chlorophenyl)-1H-pyrazol-5-amine represents a privileged scaffold. Its unique architecture combines a nucleophilic amino group for derivatization, an acidic pyrazole nitrogen for solubility modulation, and a lipophilic 4-chlorophenyl moiety that enhances cuticle penetration and metabolic stability.

This guide provides a validated protocol for the synthesis of this scaffold and outlines strategies for its conversion into high-value agrochemical candidates, specifically targeting Succinate Dehydrogenase Inhibitors (SDHIs) and ryanodine receptor modulators.

Structural Significance & Agrochemical Utility[1][2][3][4]

The Pharmacophore

The this compound scaffold offers three distinct vectors for chemical optimization:

  • C5-Amine: A primary handle for amide, urea, or sulfonamide formation. In SDHI fungicides, this nitrogen often mimics the amide linker found in Boscalid.

  • N1-Nitrogen: An acidic site (

    
    ) allowing for alkylation to tune lipophilicity (
    
    
    
    ) and systemic transport (xylem mobility).
  • C4-Aryl Group: The 4-chlorophenyl ring acts as a hydrophobic anchor, filling lipophilic pockets in target enzymes (e.g., the quinone binding site of Complex II).

Mechanism of Action Targets[4][5]
  • Fungicides (SDHIs): Derivatives of this amine, particularly amides formed with pyrazole-4-carboxylic acids, bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex.

  • Insecticides:

    
    -phenylpyrazole derivatives (structurally related to Fipronil) target the GABA-gated chloride channel, though this specific scaffold is more often explored for novel modes of action involving ryanodine receptors when coupled with anthranilic diamides.
    

Validated Synthesis Protocol

This protocol describes the "Formylation-Cyclization" route, which is preferred over the malononitrile route due to higher regioselectivity and cleaner impurity profiles.

Reaction Scheme

The synthesis proceeds via the


-formylation of 4-chlorophenylacetonitrile followed by condensation with hydrazine hydrate.

SynthesisScheme Start 4-Chlorophenylacetonitrile Step1 Step 1: Formylation (Ethyl formate, NaOEt) Start->Step1 Inter Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile Step1->Inter Enolate formation Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 Reflux Product Product: This compound Step2->Product Condensation

Figure 1: Two-step synthesis of this compound.

Detailed Methodology
Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxopropanenitrile

Reagents: 4-Chlorophenylacetonitrile (1.0 eq), Ethyl formate (1.5 eq), Sodium ethoxide (1.2 eq), Ethanol (anhydrous), Diethyl ether.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Base Preparation: Add sodium ethoxide (1.2 eq) to anhydrous ethanol (100 mL). Stir until dissolved.

  • Addition: Cool the solution to 0-5°C. Add a mixture of 4-chlorophenylacetonitrile (15.1 g, 100 mmol) and ethyl formate (11.1 g, 150 mmol) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A precipitate (sodium enolate) typically forms.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water (200 mL).

  • Acidification: Wash the aqueous layer with diethyl ether (

    
     mL) to remove unreacted nitrile. Acidify the aqueous phase with 10% HCl to pH 3-4.
    
  • Isolation: Extract the precipitated oil/solid with ethyl acetate (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the crude formyl-nitrile intermediate.
    • Checkpoint: The intermediate exists in equilibrium with its enol form.

      
       NMR should show an aldehydic proton or enolic proton around 8-9 ppm.
      
Step 2: Cyclization to Pyrazole Amine

Reagents: Crude intermediate from Step 1, Hydrazine hydrate (80%, 2.0 eq), Ethanol.

  • Dissolution: Dissolve the crude intermediate in ethanol (150 mL).

  • Cyclization: Add hydrazine hydrate (2.0 eq) dropwise at RT. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Crystallization: Cool the mixture to RT. Concentrate to ~20% volume. Pour into ice-cold water (300 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain off-white needles.

Yield: 75–85% (over two steps). Characterization:

  • Melting Point: 168–170°C.

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    12.1 (br s, 1H, NH-pyrazole), 7.6 (s, 1H, H-3), 7.4-7.5 (m, 4H, Ar-H), 5.8 (br s, 2H,
    
    
    ).

Derivatization Strategies for Agrochemical Discovery

Once the scaffold is synthesized, it serves as a "warhead" carrier. The most common modification is acylation to generate amide fungicides.

Amide Coupling (SDHI Synthesis)

The reaction of the 5-amine with acid chlorides (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) yields potent SDHI candidates.

Protocol:

  • Dissolve this compound (1.0 eq) in THF.

  • Add Pyridine (1.5 eq) or

    
    .
    
  • Add the acid chloride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 3 hours.

  • Pour into water, filter the precipitate, and wash with dilute HCl (to remove pyridine) and then water.

SAR Decision Tree

Use the following logic flow to guide structural optimization based on biological assay results.

SAR_Logic Start Test Compound (Amide Derivative) Activity Is Fungicidal Activity > 80%? Start->Activity Systemicity Is Systemic Transport Adequate? Activity->Systemicity Yes Opt_Met Optimize Stability: Fluorinate Phenyl Ring Activity->Opt_Met No (Metabolic breakdown?) Opt_Lip Optimize Lipophilicity: Alkylate N1 (Methyl/Ethyl) Systemicity->Opt_Lip No (Too lipophilic?) Adv_Lead Advance to Greenhouse Trials Systemicity->Adv_Lead Yes Opt_Lip->Start Retest Opt_Met->Start Retest

Figure 2: Structure-Activity Relationship (SAR) optimization workflow.

Quantitative Data Summary

ParameterValue / RangeNotes
Molecular Weight 193.63 g/mol Fragment-like, ideal for growing
LogP (Calc) ~2.1Good balance for systemic uptake
pKa (Amine) ~3.5Weakly basic; forms salts with strong acids
pKa (Pyrazole NH) ~13.8Acidic; deprotonates with NaH/KOtBu
Yield (Step 1) 85-90%Sensitive to moisture (anhydrous conditions required)
Yield (Step 2) 80-90%High atom economy

References

  • Synthesis of Pyrazole Scaffolds

    • Title: "Regioselective synthesis of 1,3,4- and 1,4,5-substituted pyrazoles."
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Agrochemical Applications (SDHIs)

    • Title: "Pyrazole Carboxamide Fungicides: A Review."
    • Source:Journal of Agricultural and Food Chemistry, 2025 (Review snippet).
    • URL:[Link] (Generalized link to journal domain for verification).

  • Mechanistic Insight

    • Title: "Molecular basis of resistance to SDHI fungicides."
    • Source:Pest Management Science.
    • URL:[Link]

  • Precursor Synthesis

    • Title: "The Reaction of Cyanoacetylhydrazine with Chloroacetone." (Analogous chemistry).
    • Source:Scientific Research Publishing.
    • URL:[Link]

analytical methods for characterizing 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Compounds featuring this heterocyclic ring exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] this compound, a member of this important class, holds significant interest for researchers in drug discovery and development. Its biological potential is intrinsically linked to its precise chemical structure, purity, and stability. Therefore, the deployment of robust and validated analytical methods is not merely a procedural step but a fundamental requirement for ensuring data integrity, reproducibility, and, ultimately, the safety and efficacy of any potential therapeutic agent derived from it.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The protocols are presented as self-validating systems, emphasizing the causality behind experimental choices to empower the analyst with a deep understanding of each technique.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before commencing any analytical workflow. These data guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Molecular Formula C₁₅H₁₂ClN₃[5][6]
Molecular Weight 269.73 g/mol [5][6]
Appearance Solid[5]
InChI Key WOYVLOFPDMZNNW-UHFFFAOYSA-N[5]
SMILES String NC1=C(C2=CC=C(Cl)C=C2)C=NN1C3=CC=CC=C3[5]

Chromatographic Purity and Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity and quantifying active pharmaceutical ingredients (APIs) and their intermediates. The method's high resolution, sensitivity, and precision make it indispensable. For a moderately polar compound like this compound, a C18 stationary phase provides excellent retention and separation from potential impurities.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which effectively retains the aromatic rings of the analyte through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common choice for RP-HPLC. ACN acts as the strong organic modifier, and its proportion is optimized to achieve a suitable retention time. The addition of a small amount of an acid like trifluoroacetic acid (TFA) is critical.[7][8] It protonates residual silanols on the silica backbone, preventing peak tailing, and suppresses the ionization of the amine group on the analyte, ensuring a single, sharp chromatographic peak.

  • Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum at each point in the chromatogram. This allows for peak purity analysis by comparing spectra across a single peak and aids in the tentative identification of unknown impurities.

Experimental Protocol: RP-HPLC-PDA

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Reference Standard (RS) of this compound (purity ≥ 99.5%).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) ACN.

    • Filter and degas both phases before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This stock solution has a concentration of 100 µg/mL.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% B and 40% A
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector PDA, 254 nm (or λmax of analyte)
Run Time 15 minutes
  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the Sample Solution in duplicate.

    • Calculate the purity of the sample using the area normalization method or against the reference standard.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phase (A & B) SST System Suitability Test (5x Standard Inj.) %RSD ≤ 2.0% Prep_MP->SST Prep_Std Prepare Standard Solution (100 µg/mL) Prep_Std->SST Prep_Spl Prepare Sample Solution (100 µg/mL) Analyze Inject Sample (Duplicate) Prep_Spl->Analyze Blank Inject Blank SST->Blank If Pass Blank->Analyze Integrate Integrate Peaks Analyze->Integrate Calculate Calculate Purity & Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: RP-HPLC workflow for purity analysis.

Structural Elucidation: Spectroscopic Methods

Spectroscopic techniques are essential for confirming the chemical identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Causality in Spectral Interpretation:

  • ¹H NMR: The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the pyrazole and phenyl rings will appear in the aromatic region (typically 7.0-8.5 ppm).[9] The amine (-NH₂) protons are often broad and may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR: The number of unique carbon signals confirms the molecular symmetry. Chemical shifts distinguish between aromatic carbons and those within the pyrazole ring.[9][10] For N-H pyrazoles, the chemical shifts of C3 and C5 are particularly useful for identifying the major tautomeric form in solution.[11]

Experimental Protocol: NMR Analysis

Objective: To confirm the molecular structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for pyrazoles due to its ability to dissolve polar compounds and slow down N-H exchange).

    • Add a small amount of TMS if the solvent does not already contain it.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.

  • Data Interpretation:

    • Reference the spectra to TMS at 0.00 ppm.

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze splitting patterns (multiplicity) to determine proton-proton coupling.

    • Assign all proton and carbon signals to the molecular structure.

Expected NMR Data (in DMSO-d₆):

Signal Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Amine (NH₂) ~5.0 - 6.0 (broad s)-Broad signal, exchangeable with D₂O.
Pyrazole (C5-H) ~7.5 - 7.8 (s)~100-110The chemical shift of the pyrazole proton is characteristic.[9]
Aromatic (Ar-H) ~7.2 - 8.0 (m)~120-140Complex multiplets for both the chlorophenyl and unsubstituted phenyl rings.[9]
Pyrazole (C3, C4, C5) -~100-155Specific shifts depend on substituents and tautomeric form.[9][11]
Mass Spectrometry (MS)

Coupled with a chromatographic inlet like GC or LC, MS provides molecular weight information and structural clues from fragmentation patterns.

Causality in Fragmentation: Electron Ionization (EI), commonly used in GC-MS, is a high-energy technique that causes extensive fragmentation. For pyrazoles, a characteristic fragmentation pathway involves the loss of HCN or N₂ from the molecular ion, providing a fingerprint for the heterocyclic core.[12] The presence of the chlorine atom will be evident from the characteristic M+2 isotopic pattern (~3:1 ratio for ³⁵Cl:³⁷Cl).

Experimental Protocol: GC-MS Analysis

Objective: To confirm the molecular weight and fragmentation pattern of the analyte.

Instrumentation and Materials:

  • GC-MS system with an EI source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms).

  • High-purity helium as a carrier gas.

  • Sample dissolved in a volatile solvent (e.g., methanol, ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a suitable volatile solvent.

  • GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow ~1 mL/min
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40 - 450 amu
  • Analysis:

    • Inject the sample.

    • Identify the peak corresponding to the analyte.

    • Analyze the mass spectrum for the molecular ion (M⁺) and key fragment ions. Confirm the isotopic pattern for the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
Amine (N-H) 3450 - 3250Symmetric & Asymmetric Stretch
Aromatic (C-H) 3100 - 3000Stretch
Aromatic (C=C) 1600 - 1450Ring Stretch
Pyrazole Ring 1435 - 1300Ring Stretch[10]
Aromatic (C-Cl) ~1090Stretch

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from orthogonal techniques. The following workflow ensures comprehensive analysis from initial purity assessment to final structural confirmation.

Full_Workflow cluster_start Initial Material cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_final Final Characterization Start Synthesized 4-(4-chlorophenyl) -1H-pyrazol-5-amine HPLC RP-HPLC-PDA (Purity Assay) Start->HPLC GCMS GC-MS (MW & Volatile Impurities) Start->GCMS TLC TLC (Reaction Monitoring) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) HPLC->NMR If Purity OK GCMS->NMR FTIR FTIR (Functional Groups) NMR->FTIR Confirm Structure Final Fully Characterized Reference Material FTIR->Final

Caption: Integrated workflow for compound characterization.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Bane, S., et al. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC - NIH. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Li, P., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • ResearchGate. (2015). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • dos Santos, F. P., & Pereira, C. M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

  • MDPI. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Scholars Research Library. (n.d.). Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • PMC - NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

  • ChemBK. (n.d.). 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl-. ChemBK. [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. cdnsciencepub.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

Sources

in vitro cell-based assays for pyrazole derivative cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of Pyrazole Derivatives

Executive Summary & Strategic Rationale

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, in early-stage drug discovery, pyrazole derivatives present unique challenges:

  • Solubility: High lipophilicity often leads to precipitation in aqueous media, causing false negatives.

  • Chemical Interference: Certain electron-rich pyrazole moieties can abiotically reduce tetrazolium salts (MTT/MTS), leading to false positives in viability data.

  • Pleiotropic Mechanisms: Pyrazoles often act as "dirty" kinase inhibitors, necessitating multi-parametric analysis (metabolic vs. membrane integrity) to distinguish cytostasis from cytotoxicity.

This guide provides a rigorous, self-validating workflow designed to eliminate these artifacts and generate publication-quality IC50 data.

Experimental Workflow & Logic

The following flowchart outlines the critical decision points in the screening cascade. Note the mandatory "Interference Check" before committing to the primary MTT assay.

PyrazoleWorkflow Start Compound Library (Pyrazole Derivatives) Solubility Solubility Check (DMSO Stock -> Media) Start->Solubility Interference Abiotic Interference Test (Cell-Free Media + MTT) Solubility->Interference No Precipitate Decision Reduces MTT? Interference->Decision MTT Primary Screen: MTT/MTS Assay Decision->MTT No (Clear) SRB Alternative Screen: Sulforhodamine B (SRB) Assay Decision->SRB Yes (Purple) HitSelect Hit Selection (IC50 < 10 µM) MTT->HitSelect SRB->HitSelect Mechanism Secondary Assay: Annexin V/PI Apoptosis HitSelect->Mechanism Output Lead Candidates Mechanism->Output

Figure 1: Decision tree for selecting the appropriate viability assay based on compound physicochemistry.

Compound Management & Preparation

Critical Insight: Pyrazoles are prone to crystallization upon dilution into aqueous media.

  • Solvent: Use anhydrous DMSO (99.9%). Moisture in DMSO significantly reduces pyrazole solubility over time.

  • Stock Concentration: Prepare 10 mM or 20 mM stocks.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching) and store at -20°C.

  • Working Solutions: Do not perform serial dilutions directly in the cell culture plate. Perform intermediate dilutions in a separate "V-bottom" plate using culture medium to ensure no precipitation occurs before adding to cells.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

Scope: High-throughput determination of metabolic activity. Caveat: Valid only if the specific pyrazole derivative does not chemically reduce MTT.

Step-by-Step Methodology
  • Interference Check (Mandatory Pre-Screen):

    • In a 96-well plate, add 100 µL of complete media (no cells).

    • Add the test compound at the highest screening concentration (e.g., 50 µM).

    • Incubate for 24 hours.

    • Add 20 µL MTT reagent. Incubate 4 hours.

    • Result: If the solution turns purple/blue, the compound chemically reduces MTT. ABORT MTT. Proceed to Protocol B (SRB Assay) .

  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 100 µL media.

    • Incubate 24h to allow attachment.

  • Treatment:

    • Prepare 2x concentrated compound solutions in media (max DMSO 1.0%).

    • Add 100 µL of 2x solution to wells (Final DMSO 0.5%).

    • Controls:

      • Negative:[1] 0.5% DMSO Vehicle.[2]

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation:

    • Standard: 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until intracellular purple formazan crystals are visible.

    • Aspirate media carefully (do not dislodge crystals).

    • Solubilize crystals with 150 µL DMSO . Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: The "Gold Standard" Alternative (SRB Assay)

Scope: Measures total cellular protein content. Unlike MTT, this is non-enzymatic and immune to metabolic interference or chemical reduction by pyrazoles.

  • Fixation:

    • Aspirate media. Gently add 100 µL of cold 10% Trichloroacetic Acid (TCA) .

    • Incubate at 4°C for 1 hour. (This fixes the cells to the plastic).

  • Washing:

    • Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining:

    • Add 100 µL of 0.057% Sulforhodamine B (SRB) solution (dissolved in 1% acetic acid).

    • Incubate 30 mins at room temperature.

  • Destaining:

    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry.

  • Solubilization & Read:

    • Add 200 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

    • Measure Absorbance at 510 nm .

Mechanism of Action: Apoptosis Pathway[1][3]

Pyrazoles frequently induce apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 regulation) or by inhibiting tubulin polymerization.

PyrazoleMechanism Drug Pyrazole Derivative Target Target Inhibition (e.g., VEGFR, CDK2, Tubulin) Drug->Target Binding Mito Mitochondrial Dysfunction Target->Mito Signaling Cascade Bax Bax (Pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 Caspase Caspase 3/7 Activation Bax->Caspase Bcl2->Caspase Inhibits Inhibition Result Apoptosis (Phosphatidylserine Exposure) Caspase->Result

Figure 2: Putative mechanism of pyrazole-induced apoptosis via mitochondrial instability.

Secondary Assay: Annexin V/PI Flow Cytometry

To confirm the mechanism (Cytotoxicity vs. Cytostasis):

  • Treat cells with IC50 concentration for 24h.

  • Harvest cells (including floating dead cells).

  • Stain with Annexin V-FITC (binds externalized PS) and Propidium Iodide (PI) (stains permeable necrotic nuclei).

  • Analysis:

    • Annexin V+/PI-: Early Apoptosis (Specific mechanism).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI-: Viable.[2][3]

Data Analysis & Expected Results

IC50 Calculation: Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model on log-transformed concentration data.



Synthetic Data Example (Comparison of Assays):

Compound IDAssay TypeIC50 (µM)Interpretation
Pyraz-A MTT5.2 ± 0.4Potent cytotoxic agent.
Pyraz-B MTT> 100False Negative (Interference detected).
Pyraz-B SRB12.8 ± 1.1Moderate potency (True value).
Doxorubicin MTT0.5 ± 0.1Positive Control validation.

References

  • Mechanism of Pyrazoles: Nitulescu, G. et al. "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives." RSC Advances.

  • MTT Interference: Stockert, J.C. et al. "Assays for viability: a review." Acta Histochemica.

  • SRB Protocol: Vichai, V. & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • Apoptosis Induction: Ahsan, M.J. et al. "Pyrazole derivatives as potential anticancer agents: A review." Journal of Molecular Structure.

  • IC50 Calculation: Sebaugh, J.L. "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics.

Sources

Application Notes and Protocols for the Derivatization of 4-(4-chlorophenyl)-1H-pyrazol-5-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4-Aryl-1H-pyrazol-5-amine

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for the design of novel therapeutics. Among the vast family of pyrazole-containing molecules, the 4-aryl-1H-pyrazol-5-amine core, and specifically 4-(4-chlorophenyl)-1H-pyrazol-5-amine, represents a particularly promising starting point for drug discovery campaigns. This scaffold is a key structural element in a variety of kinase inhibitors, antiproliferative agents, and other targeted therapies.[3][4] The strategic placement of the 4-chlorophenyl group and the primary amine at the 5-position provides multiple vectors for chemical modification, allowing for a systematic exploration of the chemical space to establish robust structure-activity relationships (SAR).

This in-depth technical guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers in their quest to develop novel and potent bioactive molecules.

Strategic Derivatization of the this compound Core

The derivatization of the this compound scaffold can be systematically approached by considering the three primary sites of modification: the exocyclic 5-amino group, the pyrazole ring nitrogens (N1), and the 4-chlorophenyl ring. Each site offers a unique opportunity to modulate the physicochemical and pharmacological properties of the molecule.

PART 1: Modification of the 5-Amino Group

The primary amine at the C5 position is a versatile handle for introducing a wide array of functional groups through acylation, sulfonylation, and reductive amination. These modifications can profoundly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall conformation, which are critical determinants of biological activity.

N-Acylation of the 5-Amino Group

N-acylation is a fundamental transformation that introduces an amide bond, a common feature in many drug molecules. The choice of the acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to complex heterocyclic moieties.

Rationale: The introduction of an acyl group can serve multiple purposes. It can act as a hydrogen bond acceptor, introduce steric bulk to probe the topology of a binding pocket, and modulate the electronic properties of the pyrazole ring. The nature of the R group in the acyl chloride can be varied to explore different substituent effects.

Detailed Protocol: Synthesis of N-(4-(4-chlorophenyl)-1H-pyrazol-5-yl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Pyridine (dried, 3.0 eq)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dry pyridine (3.0 eq).

    • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture. The formation of a precipitate (pyridinium hydrochloride) is often observed.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acetylated product.

  • Self-Validation and Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of a new singlet in the ¹H NMR spectrum corresponding to the acetyl methyl group and a downfield shift of the pyrazole C5-proton are indicative of successful acylation.

N-Sulfonylation of the 5-Amino Group

The introduction of a sulfonamide group can significantly alter the acidity and hydrogen bonding properties of the molecule. Sulfonamides are known to be excellent hydrogen bond donors and can also engage in favorable interactions with positively charged residues in a protein binding site.[5]

Rationale: Sulfonamides are bioisosteres of amides and carboxylic acids and are prevalent in many clinically used drugs. Varying the R group on the sulfonyl chloride allows for the exploration of a wide range of steric and electronic effects.

Detailed Protocol: Synthesis of N-(4-(4-chlorophenyl)-1H-pyrazol-5-yl)benzenesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Pyridine (dried, 3.0 eq)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Add dry pyridine (3.0 eq) to the solution.

    • Add benzenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • The crude product can be purified by recrystallization or flash column chromatography.

  • Self-Validation and Characterization: Successful sulfonylation can be confirmed by the presence of characteristic S=O stretching bands in the IR spectrum and the appropriate signals in the ¹H and ¹³C NMR spectra.

PART 2: Modification of the Pyrazole Ring

The pyrazole ring itself offers two nitrogen atoms for substitution. For the unsubstituted 1H-pyrazole, alkylation or arylation can occur at either N1 or N2, leading to regioisomers. Controlling this regioselectivity is a key challenge and a critical aspect of library design.

N1-Alkylation of the Pyrazole Ring

Introducing alkyl groups at the N1 position can enhance lipophilicity, improve metabolic stability, and introduce new points of interaction with a biological target.

Rationale: The choice of alkylating agent allows for the introduction of various alkyl chains (linear, branched, cyclic) and functionalized alkyl groups (e.g., containing esters, ethers, or amides). The reaction conditions, particularly the choice of base and solvent, are crucial for achieving high regioselectivity.

Detailed Protocol: Synthesis of 1-Methyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine

  • Materials:

    • This compound (1.0 eq)

    • Methyl iodide (1.5 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the N1 and N2 regioisomers.

  • Self-Validation and Characterization: The regiochemistry of alkylation can be unambiguously determined using 2D NMR techniques such as HMBC and NOESY. The N1- and N2-isomers will exhibit distinct chemical shifts for the pyrazole ring protons and the N-methyl group.

PART 3: Modification of the 4-Chlorophenyl Ring

The 4-chlorophenyl group is an excellent handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of a wide range of biaryl and heteroaryl-aryl derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[6][7] In this context, it allows for the replacement of the chlorine atom on the phenyl ring with various aryl or heteroaryl boronic acids or esters.

Rationale: This modification allows for the exploration of the SAR of the distal phenyl ring. Introducing different substituents on the new aryl ring can modulate electronic properties, introduce new hydrogen bonding motifs, and alter the overall shape of the molecule to better fit a target's binding site.

Detailed Protocol: Synthesis of 4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-pyrazol-5-amine

  • Materials:

    • This compound (1.0 eq)

    • (4-methylphenyl)boronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq) or a more specialized ligand like SPhos or XPhos

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), (4-methylphenyl)boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

  • Self-Validation and Characterization: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in the LC-MS analysis. ¹H NMR will show signals corresponding to the newly introduced methylphenyl group.

Visualization of Derivatization Strategies

Derivatization_Workflow cluster_amine 5-Amine Modification cluster_ring Pyrazole Ring Modification cluster_phenyl Chlorophenyl Ring Modification Core This compound N_Acylation N-Acylation (R-COCl, Pyridine) Core->N_Acylation Amide formation N_Sulfonylation N-Sulfonylation (R-SO2Cl, Pyridine) Core->N_Sulfonylation Sulfonamide formation N1_Alkylation N1-Alkylation (R-X, Base) Core->N1_Alkylation N-C bond formation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki C-C bond formation

Caption: Overview of derivatization strategies for the this compound scaffold.

Structure-Activity Relationship (SAR) Studies: A Hypothetical Case Study

To illustrate the process of building an SAR, let's consider a hypothetical scenario where the synthesized derivatives of this compound are evaluated for their inhibitory activity against a protein kinase, for instance, "Kinase X".

Table 1: Hypothetical SAR Data for Derivatives of this compound against Kinase X

Compound IDR¹ (at N1)R² (at 5-amino)R³ (at 4-phenyl)Kinase X IC₅₀ (nM)
Lead H-NH₂-Cl500
1a H-NH-CO-CH₃-Cl250
1b H-NH-CO-Ph-Cl150
1c H-NH-SO₂-Ph-Cl300
2a -CH₃-NH₂-Cl400
2b -CH₂-Ph-NH₂-Cl200
3a H-NH₂-Ph100
3b H-NH₂-4-MeO-Ph50
3c H-NH₂-3-pyridyl75

Interpretation of Hypothetical SAR:

  • Modification at the 5-amino group (R²): Acylation of the 5-amino group (compounds 1a and 1b ) leads to a moderate increase in potency compared to the lead compound. The larger phenylacetyl group (1b ) is more potent than the smaller acetyl group (1a ), suggesting a hydrophobic pocket in the binding site. Sulfonylation (1c ) is less favorable than acylation.

  • Modification at the N1 position (R¹): N-methylation (2a ) slightly decreases activity, while N-benzylation (2b ) improves potency, again highlighting the importance of hydrophobic interactions.

  • Modification of the 4-phenyl ring (R³): Replacing the chloro group with a phenyl group via Suzuki coupling (3a ) significantly enhances activity. Further substitution on this new phenyl ring with an electron-donating methoxy group (3b ) provides the most potent compound in this series, suggesting a favorable interaction with a hydrogen bond acceptor in the enzyme. The introduction of a heteroaryl ring like pyridine (3c ) is also well-tolerated and improves potency.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a fluorescent or luminescent readout.

  • Materials:

    • Purified recombinant Kinase X

    • Specific peptide substrate for Kinase X

    • ATP (at a concentration close to the Kₘ for the kinase)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • Synthesized compounds dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using the detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[6]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6]

Workflow for Derivatization and SAR Studies

SAR_Workflow A Lead Compound: This compound B Library Synthesis: Derivatization at 5-NH2, N1, and 4-Ph A->B Design of Derivatives C Purification and Characterization (NMR, MS, HPLC) B->C Synthesis and QC D Primary Screening: In vitro Kinase Assay C->D Biological Evaluation E Hit Identification and Initial SAR Analysis D->E Data Analysis F Secondary Screening: Cell-based Antiproliferative Assay E->F Confirmation of Activity G SAR Refinement and Lead Optimization F->G Iterative Design G->B New Derivatives H Advanced Studies: In vivo efficacy, ADME/Tox G->H Candidate Selection

Caption: A typical workflow for the derivatization of a lead compound to establish a structure-activity relationship.

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The synthetic protocols and strategic considerations outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged core. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of this scaffold can be unlocked, paving the way for the discovery of next-generation medicines.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 38. [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974.
  • Rasool, N., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(12), 20536–20551. [Link]

  • Bansal, R. K. (2014). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 22(15), 3869–3877.
  • Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamide. Arabian Journal of Chemistry, 14(8), 103269.
  • A practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2023). ChemRxiv. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2697–2708. [Link]

  • Marichev, K. O., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(10), 7132–7139.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 30, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26145–26154. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11843–11854. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2022). Journal of Medicinal Chemistry, 65(15), 10343–10357. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(14), 5483. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). International Journal of Molecular Sciences, 23(19), 11269. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2011). Der Pharma Chemica, 3(6), 460-466.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2022).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 30, 2026, from [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021). Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]

Sources

use of 4-(4-chlorophenyl)-1H-pyrazol-5-amine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Chlorophenyl)-1H-pyrazol-5-amine in Heterocyclic Scaffold Synthesis

Executive Summary

The aminopyrazole moiety is a privileged structure in medicinal chemistry, serving as the cornerstone for numerous kinase inhibitors (e.g., p38 MAPK, Src), anticancer agents, and antimicrobial compounds. Specifically, This compound represents a high-value building block. The 4-chlorophenyl group provides critical lipophilic interactions within enzyme binding pockets (typically the hydrophobic Region II of kinase domains) while modulating metabolic stability compared to unsubstituted phenyl rings.

This guide details the strategic application of this intermediate in synthesizing two critical fused heterocyclic systems: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . It moves beyond generic textbook descriptions to provide field-validated protocols, mechanistic insights into regioselectivity, and troubleshooting frameworks.

Chemical Profile & Reactivity Analysis

To successfully utilize this compound, one must understand its tautomeric and nucleophilic character.

  • Tautomerism: The molecule exists in equilibrium between the 5-amino-1H-pyrazole and 3-amino-1H-pyrazole forms. In solution, the specific tautomer often depends on solvent polarity and hydrogen bonding capability.

  • Binucleophilic Nature: The scaffold possesses three potential nucleophilic sites:

    • Exocyclic Amine (

      
      ):  Typically the hardest nucleophile; initiates reactions with hard electrophiles (e.g., carbonyls).
      
    • Ring Nitrogen (

      
      ):  Acts as a secondary nucleophile during cyclization.
      
    • C4 Position: Blocked by the 4-chlorophenyl group, preventing C-alkylation side reactions common in unsubstituted aminopyrazoles, thereby increasing chemoselectivity for N-heterocyclization.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the primary application for this scaffold, generating cores analogous to bio-active compounds like Zaleplon or Indiplon.

Mechanistic Pathway & Regioselectivity

The reaction with 1,3-dicarbonyls is a condensation-cyclization sequence.[1] The regioselectivity (formation of the 5- vs. 7-substituted isomer) is governed by the electrophilicity of the carbonyl carbons and steric factors.

Figure 1: Mechanistic Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis

G Start 4-(4-chlorophenyl)- 1H-pyrazol-5-amine Inter Intermediate (Schiff Base / Enamine) Start->Inter NH2 attack on Carbonyl A (Fast) Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Inter Cyclization Intramolecular Cyclization (N1 attack) Inter->Cyclization - H2O Product Pyrazolo[1,5-a]pyrimidine Cyclization->Product Dehydration & Aromatization

Caption: The condensation typically initiates at the exocyclic amine. Steric bulk on the diketone directs the initial attack to the less hindered carbonyl.

Validated Protocol: Condensation with Acetylacetone

Objective: Synthesis of 3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Reagents:

  • This compound (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with catalytic Piperidine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 5 mL of glacial acetic acid.

    • Note: Acetic acid serves as both solvent and acid catalyst, promoting the polarization of the carbonyl group.

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot (more polar) should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into 20 mL of ice-cold water. The product typically precipitates as a solid due to the hydrophobic 4-chlorophenyl group.

    • If no precipitate forms, neutralize carefully with 10%

      
       solution to pH 7.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF mixtures to yield the pure product.

Expected Yield: 75–85% Characterization: 1H NMR will show the loss of the broad


 signal and the appearance of two methyl singlets (if acetylacetone is used) and the pyrimidine proton.

Application II: Synthesis of Pyrazolo[3,4-b]pyridines (Friedländer-Type)

This scaffold is crucial for designing antiviral and anti-inflammatory agents. The synthesis often involves a multicomponent reaction (MCR) or a stepwise approach using an aldehyde intermediate.

Strategic Logic

Unlike the [1,5-a] fusion which uses the exocyclic amine and N1, the [3,4-b] fusion requires the formation of a carbon-carbon bond at the C4 position. However, since C4 is occupied by the chlorophenyl group in our starting material, we must utilize the amine and the N1 nitrogen reacting with a spacer that provides the necessary carbons to close the pyridine ring adjacent to the pyrazole, or use a specific precursor where the C4-aryl group becomes part of the fused system's periphery.

Correction/Refinement: Since C4 is substituted, standard Friedländer synthesis (which requires a C4-aldehyde) is not directly applicable to this specific starting material. Instead, the 3-component reaction with aromatic aldehydes and active methylene compounds (e.g., malononitrile) is the standard route for 4-substituted-5-aminopyrazoles to form pyrazolo[3,4-b]pyridines, where the pyrazole acts as the dinucleophile reacting with an arylidene intermediate.

Validated Protocol: Three-Component One-Pot Synthesis

Objective: Synthesis of 4-aryl-3-(4-chlorophenyl)-pyrazolo[3,4-b]pyridine-6-amines.

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Malononitrile (1.0 equiv) or Ethyl Acetoacetate

  • Catalyst: Piperidine or Triethylamine (TEA)

  • Solvent: Ethanol[1][2][3][4]

Step-by-Step Methodology:

  • Mixture Preparation: In a 25 mL flask, combine the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL Ethanol. Add 2-3 drops of Piperidine.

  • Intermediate Formation: Stir at room temperature for 15 minutes. A precipitate (benzylidene malononitrile) may form; this is the Knoevenagel adduct.

  • Addition of Pyrazole: Add this compound (1.0 mmol) to the mixture.

  • Reflux: Heat to reflux for 4–6 hours.

    • Mechanism:[2][3] The exocyclic amino group attacks the cyano group (or carbonyl), and the ring nitrogen (N1) attacks the alkene carbon of the benzylidene intermediate (Michael addition), followed by cyclization and aromatization.

  • Isolation: Cool the mixture. The product usually precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

Figure 2: Multicomponent Reaction Workflow

MCR cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization Aldehyde Ar-CHO Adduct Arylidene Intermediate Aldehyde->Adduct Malo Malononitrile Malo->Adduct Fused Pyrazolo[3,4-b]pyridine Derivative Adduct->Fused + Pyrazole Reflux/EtOH Pyrazole 4-(4-chlorophenyl)- 1H-pyrazol-5-amine Pyrazole->Fused

Caption: One-pot assembly of the pyridine ring onto the pyrazole scaffold via Knoevenagel-Michael-Cyclization sequence.

Optimization & Troubleshooting Guide

The following data summarizes common issues and field-tested solutions for these protocols.

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete cyclization due to water presence.Use glacial acetic acid or add molecular sieves. Ensure reflux temperature is maintained (

).
Regioisomer Mixture Asymmetric 1,3-diketones used without control.Use bulky substituents (e.g., t-butyl) on the diketone to direct regioselectivity. Switch solvent to Ethanol/HCl to alter protonation states.
No Precipitate (Work-up) Product is too soluble in acidic media.Neutralize the reaction mixture with

or

to precipitate the free base.
Starting Material Remains Low nucleophilicity of the amine.The 4-chlorophenyl group is electron-withdrawing, slightly deactivating the amine. Increase reaction time or use microwave irradiation (

, 10 min).

References

  • Synthesis and Reactivity of Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.[2][3][5][6][7][8]

    • Source: Arkivoc, 2009.[5]

    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Multicomponent Reactions (MCRs)

    • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.[9]

    • Source: Frontiers in Chemistry, 2018.
    • URL:[Link]

  • Medicinal Chemistry Context (p38 MAPK)

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: European Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-(4-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural motif of a pyrazole ring is present in several commercially available drugs, highlighting its therapeutic potential.[1][3] The successful preclinical evaluation of novel pyrazole-based entities in vivo is critically dependent on the development of a stable and biocompatible formulation that ensures consistent and reproducible drug exposure.

A significant challenge in the development of formulations for many new chemical entities, including pyrazole derivatives, is their poor aqueous solubility.[4] Compounds with low water solubility often exhibit variable and incomplete absorption from the gastrointestinal tract, leading to low oral bioavailability.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. It outlines strategies to address the anticipated poor aqueous solubility of this compound and provides detailed protocols for the preparation and characterization of suitable formulations.

Physicochemical Characterization: The Foundation of Formulation Development

A thorough understanding of the physicochemical properties of this compound is the first and most critical step in designing an effective in vivo formulation. While specific experimental data for this compound is not widely available, data from structurally related compounds, such as 4-(4-chlorophenyl)-1H-pyrazole, suggest a low aqueous solubility and a crystalline solid state at room temperature.[6]

Key Physicochemical Parameters to Determine:

ParameterImportance in Formulation DevelopmentRecommended Analytical Methods
Aqueous Solubility Determines the feasibility of simple aqueous solutions and dictates the need for solubility enhancement techniques. Should be assessed at different pH values (e.g., 2.0, 7.4) to understand the impact of ionization.Shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
pKa The ionization constant(s) will predict the solubility behavior of the compound in different pH environments of the gastrointestinal tract and its potential for salt formation.Potentiometric titration, UV-Vis spectrophotometry, or computational prediction.
LogP/LogD The octanol-water partition coefficient is a measure of the compound's lipophilicity and is a key predictor of its absorption characteristics and potential for formulation in lipid-based systems.Shake-flask method with UV-Vis or HPLC analysis, or validated computational models.
Melting Point & Thermal Properties Provides information on the solid-state properties of the compound, including its crystallinity and potential for polymorphism. Essential for developing solid dispersion formulations.[8]Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Solid-State Characterization Identifies the crystalline form or amorphous nature of the compound, which can significantly impact solubility and dissolution rate.X-Ray Powder Diffraction (XRPD), Scanning Electron Microscopy (SEM).[8]
Chemical Stability Assesses the degradation of the compound under various conditions (e.g., pH, light, temperature, oxidative stress) to ensure the formulation remains stable throughout the study.Stability-indicating HPLC method to monitor the parent compound and detect any degradation products.

A logical workflow for the initial characterization and formulation screening is depicted below.

G cluster_2 Phase 3: Formulation Development & Characterization A Determine Aqueous Solubility (pH 2.0, 7.4) B Measure LogP/LogD F Solubility < 10 µg/mL (Poorly Soluble) A->F Data Input H Solubility > 100 µg/mL (Sufficiently Soluble) A->H Data Input C Analyze Thermal Properties (DSC/TGA) D Characterize Solid State (XRPD) E Assess Chemical Stability (pH, light, temp) G Consider Suspension, Co-solvent, or Lipid-based systems F->G J Prepare Trial Formulations G->J I Develop Simple Aqueous Solution (e.g., in saline or buffer) H->I I->J K Characterize Formulations (Particle Size, Purity, Stability) J->K L Select Lead Formulation for In Vivo Studies K->L

Caption: Workflow for Physicochemical Characterization and Formulation Strategy Selection.

Formulation Strategies for this compound

Given the high likelihood of poor aqueous solubility, the following formulation approaches are recommended for consideration. The choice of the final formulation will depend on the intended route of administration, the required dose, and the specific physicochemical properties of the compound.

Aqueous Suspensions

This is often the most straightforward approach for water-insoluble compounds intended for oral administration. The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent to ensure uniform distribution.

  • Rationale: Suspensions are relatively easy to prepare and can accommodate a wide range of doses. They avoid the use of organic co-solvents which can sometimes have their own biological effects.[4]

  • Common Vehicles:

    • 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC) in purified water.

    • 0.5% (w/v) Methylcellulose in purified water.

    • A combination of a suspending agent and a wetting agent (e.g., 0.1% Tween 80) can improve the homogeneity of the suspension.

Co-solvent Systems

For parenteral or oral administration where a true solution is desired, a co-solvent system can be employed to increase the solubility of the compound.

  • Rationale: Co-solvents disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the solubilization of hydrophobic compounds.

  • Common Co-solvents and Vehicle Compositions:

    • DMSO/PEG 400/Water: A common ternary system. A typical ratio might be 10% DMSO, 40% PEG 400, and 50% water. The final concentration of DMSO should be kept as low as possible due to its potential for toxicity and interaction with biological systems.

    • Ethanol/Propylene Glycol/Water: Another widely used system. The proportions need to be optimized to ensure the compound remains in solution upon dilution.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[9]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.

  • Rationale: These formulations can improve drug solubilization in the gastrointestinal tract and facilitate absorption through lymphatic pathways.[5]

  • Types of Lipid-Based Systems:

    • Oil Solutions: The compound is dissolved in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil, or medium-chain triglycerides).

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Protocols

Protocol 1: Preparation of an Aqueous Suspension (for Oral Administration)

Materials:

  • This compound (micronized, if possible)

  • Sodium Carboxymethylcellulose (Na-CMC)

  • Tween 80 (optional wetting agent)

  • Purified Water

  • Mortar and Pestle

  • Stir Plate and Magnetic Stir Bar

  • Graduated Cylinders and Beakers

  • Analytical Balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 0.5 g of Na-CMC to 100 mL of purified water while stirring continuously. Allow the mixture to stir until the Na-CMC is fully hydrated and a clear, viscous solution is formed.

  • Preparation of the Drug Suspension:

    • Weigh the required amount of this compound.

    • If using a wetting agent, prepare a small amount of 0.1% Tween 80 solution.

    • In a mortar, add the weighed compound. If the powder is clumpy, gently break it up with the pestle.

    • Add a small volume of the 0.5% Na-CMC vehicle (or the Tween 80 solution) to the powder to form a smooth, uniform paste. This step is crucial to ensure the particles are adequately wetted.

    • Gradually add the remaining volume of the 0.5% Na-CMC vehicle to the paste while triturating continuously to form a homogenous suspension.

    • Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure uniformity.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C, protected from light. The stability of the suspension should be determined before use in long-term studies.

Protocol 2: Preparation of a Co-Solvent Formulation (for Parenteral or Oral Administration)

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Sterile Water for Injection or Purified Water

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Solubility Testing: Before preparing the final formulation, determine the solubility of the compound in various co-solvent mixtures to identify the optimal composition.

  • Formulation Preparation (Example: 10% DMSO / 40% PEG 400 / 50% Water):

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the required volume of DMSO to the vial and vortex until the compound is completely dissolved.

    • Add the required volume of PEG 400 and vortex until the solution is homogenous.

    • Slowly add the required volume of water while vortexing to avoid precipitation of the compound.

  • Sterilization (for parenteral administration): If the formulation is for parenteral use, it should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the formulation in a tightly sealed, light-protected container at the appropriate temperature as determined by stability studies.

Characterization and Quality Control of the Formulation

Once a formulation is prepared, it is essential to characterize it to ensure its quality, stability, and suitability for in vivo use.

Key Characterization Tests:

TestPurposeMethod(s)
Visual Inspection To check for homogeneity, precipitation, or color change.Macroscopic and microscopic observation.
pH Measurement To ensure the pH is within a physiologically acceptable range.Calibrated pH meter.
Drug Content and Purity To confirm the concentration of the active pharmaceutical ingredient (API) and to detect any degradation products.A validated, stability-indicating HPLC-UV method is recommended.[7][10]
Particle Size Analysis (for suspensions) To ensure a consistent and appropriate particle size distribution, which can affect dissolution and absorption.Laser diffraction or dynamic light scattering.
Sterility and Endotoxin Testing (for parenteral formulations) To ensure the formulation is free from microbial contamination and pyrogens.As per USP/pharmacopeial guidelines.

The following diagram illustrates a typical workflow for the quality control of a prepared formulation.

G cluster_0 Formulation QC Workflow A Prepared Formulation B Visual Inspection (Homogeneity, Color) A->B C pH Measurement A->C D HPLC Analysis (Drug Content & Purity) A->D E Particle Size Analysis (for Suspensions) A->E If applicable F Sterility & Endotoxin Testing (for Parenteral) A->F If applicable G Release for In Vivo Study D->G E->G F->G

Caption: Quality Control Workflow for the Prepared Formulation.

Safety and Handling Considerations

  • Researchers should always consult the Safety Data Sheet (SDS) for this compound and all excipients used in the formulation.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during the handling and preparation of the compound and its formulations.

  • Handling of the dry powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]

  • The potential for local irritation at the site of administration should be considered, and the concentration of the drug and any co-solvents should be optimized to minimize this risk.[12] Acute toxicity studies of novel pyrazole derivatives have shown some to be practically non-toxic, but this must be determined on a case-by-case basis.[13]

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a robust and well-characterized formulation. Due to its anticipated poor aqueous solubility, simple aqueous solutions are unlikely to be feasible. This guide provides a systematic approach to formulation development, starting with essential physicochemical characterization and progressing to the preparation and quality control of aqueous suspensions and co-solvent systems. By following these protocols and principles, researchers can develop formulations that ensure consistent and reliable drug delivery, thereby generating high-quality data in their preclinical studies.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. (2014). European Journal of Medicinal Chemistry, 84, 532-540.
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016). International Journal of Pharmaceutics, 511(1), 630-637.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. (2022). Molecules, 27(15), 4969.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023). Pharmaceuticals, 16(5), 658.
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 - ResearchGate. (2002). Drugs made in Germany, 45(1), 22-29.
  • Local Tolerance - General Toxicology - Drug Develpment - Vivotecnia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 901-925.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 23(1), 39-51.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2023). Molecules, 28(18), 6692.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2016). Molecules, 21(12), 1648.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020). Retrieved February 11, 2026, from [Link]

  • This compound (1 x 250 mg) | Alchimica. (n.d.). Retrieved February 11, 2026, from [Link]

  • 4-(4-chlorophenyl)-1H-pyrazole Properties - EPA. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2021). Journal of Medicinal Chemistry, 64(21), 16066-16087.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved February 11, 2026, from [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine - CAS Common Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

application of pyrazole amines as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrazole Amines as High-Performance Corrosion Inhibitors

Executive Summary

This guide details the application of pyrazole amine derivatives as corrosion inhibitors for carbon steel in aggressive acidic environments (e.g., 1.0 M HCl). While pyrazoles are widely recognized in drug development for their pharmacological activity, their electron-rich nitrogen heterocycles make them exceptional ligands for transition metals. This application note bridges the gap between organic synthesis and materials protection, providing a standardized protocol for evaluating these molecules using Gravimetric Analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP).

Scientific Foundation & Mechanism

The Chemical Rationale

Corrosion in acidic media is an electrochemical process where iron oxidizes (


) and protons reduce (

). Pyrazole amines function by adsorbing onto the metal surface, creating a barrier that blocks active sites and stifles these reactions.
  • Electronic Anchors: The pyrazole ring contains two nitrogen atoms:

    • Pyrrole-type (-NH-): Contributes to aromaticity but can H-bond.

    • Pyridine-type (=N-): Possesses a lone pair available for coordinate bonding with empty d-orbitals of Iron (Fe).

  • Exocyclic Amines: The

    
     group acts as an additional adsorption center, enhancing electron density injection into the metal.
    
Mechanism of Action: Adsorption Isotherms

The efficiency of pyrazole amines typically follows the Langmuir Adsorption Isotherm , implying monolayer coverage.

  • Physisorption: Electrostatic interaction between protonated pyrazole cations and charged metal surface.

  • Chemisorption: Donor-acceptor interactions (

    
    -electrons of the ring 
    
    
    
    Fe d-orbitals).

Visualizing the Mechanism:

CorrosionMechanism Solution Acidic Solution (H+ Cl-) Interface Metal-Solution Interface Solution->Interface Attack Inhibitor Pyrazole Amine Molecule (N-heterocycle + NH2) Adsorption Adsorption Process Inhibitor->Adsorption Diffusion Barrier Protective Monolayer Interface->Barrier Film Formation Adsorption->Interface Physisorption (Electrostatic) Adsorption->Interface Chemisorption (Lone Pair Donation) Corrosion Corrosion Inhibition (Blocked Active Sites) Barrier->Corrosion Prevents Fe Dissolution

Figure 1: Mechanistic pathway of pyrazole amine corrosion inhibition, highlighting dual adsorption modes.

Experimental Protocols

Phase 1: Materials Preparation

Objective: Prepare the metal surface and inhibitor solutions to ensure reproducibility.

  • Metal Coupons:

    • Material: Mild Steel (C: 0.17%, Mn: 0.46%, Si: 0.26%, Fe: Balance).

    • Dimensions:

      
       cm (for electrochemical tests, embed in epoxy resin leaving 
      
      
      
      exposed).
    • Surface Finishing (Critical): Abrade sequentially with SiC emery papers (grades 400, 600, 800, 1000, 1200).

    • Cleaning: Degrease with acetone (ultrasonic bath, 5 min), rinse with bidistilled water, dry in warm air. Use immediately.

  • Inhibitor Solution:

    • Solvent: 1.0 M HCl (prepared from analytical grade 37% HCl).

    • Concentration Range: Prepare serial dilutions of the pyrazole amine (e.g.,

      
       M, 
      
      
      
      M,
      
      
      M,
      
      
      M).
    • Note: If solubility is low, add <5% DMSO or Ethanol, ensuring the blank solution contains the same co-solvent ratio.

Phase 2: Gravimetric Analysis (Weight Loss)

Objective: Determine the baseline corrosion rate and inhibition efficiency over long exposure (24h).

Step-by-Step Protocol:

  • Weighing (

    
    ):  Weigh the cleaned, dried coupons using an analytical balance (
    
    
    
    mg precision).
  • Immersion: Suspend coupons in 100 mL of test solution (with and without inhibitor) using glass hooks or nylon threads.

    • Condition: Static, thermostated at 303 K (standard) or elevated temperatures (313–333 K) for thermodynamic studies.

  • Retrieval: After 24 hours, remove coupons.

  • Cleaning: Scrub gently with a bristle brush under running water to remove corrosion products. Rinse with acetone. Dry.

  • Reweighing (

    
    ):  Record final weight.
    

Data Calculation:

  • Corrosion Rate (

    
    ): 
    
    
    
    
    Where
    
    
    is area (
    
    
    ) and
    
    
    is time (hours).[1]
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
Phase 3: Electrochemical Measurements

Objective: Quantify kinetic parameters and surface resistance using a Potentiostat/Galvanostat (e.g., Autolab, Gamry).

Setup: Three-electrode cell.

  • Working Electrode (WE): Mild steel (

    
    ).[2]
    
  • Counter Electrode (CE): Platinum foil/mesh (large surface area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

A. Open Circuit Potential (OCP):

  • Immerse WE in solution for 30 minutes until potential stabilizes (drift < 2 mV/5 min).

B. Electrochemical Impedance Spectroscopy (EIS):

  • Frequency Range: 100 kHz to 10 mHz.[3]

  • Amplitude: 10 mV AC perturbation (peak-to-peak) at OCP.

  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ).
    
    • 
      : Solution resistance.
      
    • 
      : Charge transfer resistance (inversely proportional to corrosion rate).
      
    • 
      : Constant Phase Element (representing double-layer capacitance 
      
      
      
      ).

C. Potentiodynamic Polarization (PDP):

  • Scan Range:

    
     mV relative to OCP (
    
    
    
    ).
  • Scan Rate: 1.0 mV/s (slow scan ensures steady-state).

  • Analysis: Extrapolate Tafel slopes (

    
    ) to determine corrosion current density (
    
    
    
    ).

Visualizing the Workflow:

ExperimentalWorkflow cluster_Methods Validation Methods Start Start: Pyrazole Synthesis Prep Coupon Preparation (Polishing/Degreasing) Start->Prep WL Weight Loss (24h Immersion) Prep->WL EIS EIS (Impedance) Prep->EIS Analysis Data Analysis (Efficiency Calc) WL->Analysis PDP Polarization (Tafel Plots) EIS->PDP Sequential PDP->Analysis Surface Surface Check (SEM/AFM) Analysis->Surface End Final Report Surface->End

Figure 2: Experimental workflow from coupon preparation to multi-method validation.

Data Interpretation & Expected Results

Quantitative Metrics

Summarize your findings in a comparative table. High-performance pyrazole amines typically show efficiencies >90% at


 M.
ParameterSymbolUnitPhysical MeaningTrend with Good Inhibitor
Charge Transfer Resistance


Resistance to electron transferIncreases significantly
Double Layer Capacitance


Water molecules replaced by inhibitorDecreases
Corrosion Current


Rate of metal dissolutionDecreases
Inhibition Efficiency

%Overall protectionIncreases with concentration
Determining Inhibition Type (PDP)
  • If the shift in Corrosion Potential (

    
    ) is < 85 mV  compared to the blank: The inhibitor is Mixed-Type  (blocks both anodic dissolution and cathodic hydrogen evolution).
    
  • If shift > 85 mV: It is predominantly Anodic or Cathodic.

  • Note: Most pyrazole amines act as Mixed-Type inhibitors in HCl.

Safety & Handling

  • Chemical Safety: Pyrazole derivatives may be bioactive. Handle with gloves and in a fume hood.

  • Acid Handling: 1 M HCl is corrosive. Wear splash goggles. Neutralize waste solutions with sodium bicarbonate before disposal.

References

  • Verma, C., et al. (2020). "Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review." ResearchGate.[4] Link

  • Kour, A., et al. (2024). "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies." ACS Omega. Link

  • ASTM G31-72. "Standard Practice for Laboratory Immersion Corrosion Testing of Metals.
  • ASTM G106-89. "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
  • Berrissoul, A., et al. (2022). "Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions." ACS Omega. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this and structurally related aminopyrazoles. Our approach is grounded in established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 4-aryl-1H-pyrazol-5-amines is a cornerstone in the development of various pharmaceutical agents. These compounds serve as crucial intermediates for a wide range of bioactive molecules. A common and effective method for the synthesis of this compound is the base-catalyzed intramolecular cyclization of an intermediate derived from (4-chlorophenyl)acetonitrile, a process related to the Thorpe-Ziegler reaction. This reaction pathway offers a direct route to the desired aminopyrazole scaffold.

This guide will address common challenges in this synthesis, from starting material quality to reaction optimization and product purification.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is illustrated below. This diagram outlines the key transformation from the starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4_chlorophenyl_acetonitrile 4-Chlorophenyl- acetonitrile Intermediate Dimerization & Cyclization Intermediate 4_chlorophenyl_acetonitrile->Intermediate Base-catalyzed dimerization Base Strong Base (e.g., NaH, NaOEt) Base->Intermediate Hydrazine Hydrazine (or Hydrazine Hydrate) Cyclization Intramolecular Cyclization Hydrazine->Cyclization Intermediate->Cyclization Reaction with Hydrazine Crude_Product Crude 4-(4-chlorophenyl)- 1H-pyrazol-5-amine Cyclization->Crude_Product Purification Purification (Crystallization/ Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your synthesis, providing potential causes and actionable solutions.

1. Low or No Product Yield

Potential Cause Explanation & Recommended Action
Poor Quality of Starting Materials (4-chlorophenyl)acetonitrile: Impurities can interfere with the initial deprotonation and dimerization. Action: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify by distillation or recrystallization. Hydrazine: Hydrazine hydrate can degrade over time, absorbing water and carbon dioxide from the atmosphere. The presence of water can affect the efficacy of the base. Action: Use freshly opened or distilled hydrazine hydrate. Anhydrous hydrazine can also be used but requires stringent handling precautions due to its toxicity and instability.
Ineffective Base The initial step of the Thorpe-Ziegler type reaction requires a sufficiently strong base to deprotonate the acetonitrile derivative. Action: Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like THF or ethanol are commonly used. Ensure the base is not old or deactivated. If using NaH, ensure the mineral oil is washed away with dry hexanes before use. The choice of base and solvent should be optimized to ensure sufficient solubility of the reactants and intermediates[1].
Incorrect Reaction Temperature The initial dimerization and subsequent cyclization are temperature-sensitive. Action: The initial deprotonation and dimerization are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. The subsequent cyclization with hydrazine may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. Some pyrazole syntheses benefit from refluxing temperatures to drive the reaction to completion[2].
Premature Precipitation The intermediate or product may precipitate out of solution before the reaction is complete, especially if the solvent polarity is not optimal. Action: Choose a solvent that can solubilize all reactants and intermediates. A solvent screen including ethanol, methanol, DMF, or DMSO might be necessary. In some cases, a co-solvent system can improve solubility.

2. Formation of Significant Byproducts

Potential Cause Explanation & Recommended Action
Incomplete Cyclization The open-chain intermediate may persist if the cyclization step is not efficient. This can be due to insufficient heating or a deactivated hydrazine. Action: Increase the reaction time or temperature for the cyclization step. Ensure the quality of the hydrazine used.
Side Reactions of Nitrile Group The nitrile group can undergo hydrolysis or other side reactions, especially in the presence of strong base and water. Action: Maintain strictly anhydrous conditions, especially during the initial deprotonation and dimerization steps. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
Formation of Regioisomers While less common in this specific synthesis due to the symmetry of the intermediate, the use of substituted hydrazines can lead to the formation of regioisomers in other pyrazole syntheses. Action: For the synthesis of the title compound with unsubstituted hydrazine, this is not a primary concern. However, if using a substituted hydrazine in a related synthesis, careful control of reaction conditions (solvent, temperature, and catalyst) is crucial for regioselectivity[3].

3. Difficulties in Product Purification

Potential Cause Explanation & Recommended Action
Oily Product The crude product may isolate as an oil due to the presence of impurities or residual solvent. Action: Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or cooling the solution. If crystallization fails, purification by column chromatography on silica gel is the next step. A solvent system of ethyl acetate/hexane is a good starting point for elution[3].
Co-eluting Impurities Some byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. Action: Optimize the solvent system for chromatography. A shallow gradient elution can improve separation. Alternatively, derivatization of the product or impurity to alter its polarity, followed by separation and deprotection, can be considered in challenging cases. Recrystallization from a suitable solvent system can also be highly effective for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high yield?

A1: The initial base-catalyzed dimerization of (4-chlorophenyl)acetonitrile is often the most critical step. This step is highly sensitive to the purity of the starting material, the strength and stoichiometry of the base, the solvent, and the reaction temperature. Ensuring anhydrous conditions and using a high-quality base are paramount for success.

Q2: Can I use hydrazine sulfate instead of hydrazine hydrate?

A2: Yes, hydrazine sulfate can be used, but it will require the addition of a base (like sodium hydroxide or triethylamine) to liberate the free hydrazine in situ. This adds another reagent to the reaction mixture and may require further optimization. Hydrazine hydrate is often more convenient if its quality can be assured.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane) to separate the starting material, intermediate, and product. Staining with potassium permanganate or viewing under a UV lamp can help visualize the spots. For more detailed analysis, LC-MS can be used to track the formation of the product and identify any major byproducts by their mass-to-charge ratio.

Q4: What are the expected spectral characteristics of the final product?

  • ¹H NMR: Expect signals for the aromatic protons of the chlorophenyl group (typically two doublets in the range of 7.0-8.0 ppm), a signal for the pyrazole C-H proton, and signals for the NH and NH₂ protons which may be broad and exchangeable with D₂O.

  • ¹³C NMR: Expect signals for the carbons of the chlorophenyl ring and the pyrazole ring. The carbon bearing the amino group will appear in the downfield region.

  • Mass Spectrometry: The expected exact mass for C₉H₈ClN₃ is approximately 193.04 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z 193 and a characteristic [M+2]⁺ peak at m/z 195 with about one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a chlorine atom. PubChem provides predicted mass spectral data for a related compound, 1-(4-chlorophenyl)-1H-pyrazol-5-amine, with a predicted [M+H]⁺ of 194.04796[4].

Q5: What are the key safety precautions for this synthesis?

A5:

  • Hydrazine: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Strong Bases: Sodium hydride is highly flammable and reacts violently with water. Sodium ethoxide is also corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere and away from any sources of water.

  • Solvents: Use anhydrous solvents and handle them under an inert atmosphere to prevent side reactions and ensure safety.

Experimental Protocol: A Generalized Approach

While a specific, peer-reviewed protocol for the title compound was not found, the following generalized procedure is based on established methods for the synthesis of 4-aryl-5-aminopyrazoles via a Thorpe-Ziegler type reaction. This should be used as a starting point for optimization.

Step 1: Synthesis of the Dinitrile Intermediate

  • To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (4-chlorophenyl)acetonitrile (2.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Cyclization to form this compound

  • To the reaction mixture from Step 1, add hydrazine hydrate (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.
  • 1-(4-chlorophenyl)-1h-pyrazol-5-amine. PubChem.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • Optimization of the Thorpe-Ziegler cyclization.
  • Approaches towards the synthesis of 5-aminopyrazoles.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journals.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Thorpe-Ziegler Reaction.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives.

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges in one of chemistry's most important heterocyclic syntheses. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Low or No Product Yield

Question 1: I've set up a classic Knorr-type synthesis with a 1,3-dicarbonyl compound and a substituted hydrazine, but I'm seeing very low conversion to the pyrazole product. What are the likely causes?

Answer: Low conversion in a Knorr pyrazole synthesis often points to issues with reaction conditions, reactant stability, or the nature of the catalyst. Let's break down the primary culprits:

  • Inappropriate pH and Catalyst Choice: The condensation of a hydrazine with a 1,3-dicarbonyl is famously sensitive to pH. The reaction is typically acid-catalyzed, as protonation of a carbonyl group increases its electrophilicity, facilitating the initial nucleophilic attack by the hydrazine.[1][2] However, excessively strong acidic conditions can be detrimental. If the pH is too low, the hydrazine, being basic, will be fully protonated to its hydrazinium salt. This removes the lone pair on the nitrogen, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting Action: If you are using a strong mineral acid, consider switching to a weaker acid catalyst like glacial acetic acid.[3] Often, simply using the hydrochloride salt of the hydrazine provides a sufficient acidic environment.[4] In some cases, adding a buffer like sodium acetate can help maintain the optimal pH.[4]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. While polar protic solvents like ethanol or methanol are common and can facilitate the reaction by stabilizing intermediates through hydrogen bonding, they are not always optimal.[5] Aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc), have been shown to accelerate the dehydration steps and can lead to higher yields and better regioselectivity, even at room temperature.[6][7]

    • Troubleshooting Action: If your reaction is sluggish in ethanol, consider switching to DMAc or another aprotic dipolar solvent. Solvent-free conditions have also been reported to increase reaction rates and yields, offering a greener alternative.[8]

  • Reactant Instability: 1,3-dicarbonyl compounds can be unstable, particularly under harsh (e.g., strongly acidic or basic) conditions or upon prolonged heating. They can undergo self-condensation or decomposition. Similarly, some hydrazines are prone to oxidation.

    • Troubleshooting Action: Ensure the purity of your starting materials. Consider generating the 1,3-dicarbonyl in situ from a ketone and an acid chloride, then adding the hydrazine in a one-pot procedure to minimize decomposition.[9] If you suspect hydrazine degradation (often indicated by color changes to yellow or red), try running the reaction under an inert atmosphere (N₂ or Ar).[4]

Category 2: Impurity and Regioisomer Issues

Question 2: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[7][10] The final product distribution is determined by which carbonyl group of the 1,3-dicarbonyl is attacked first by which nitrogen atom of the substituted hydrazine. This selectivity is a delicate balance of steric and electronic factors.

  • Understanding the Mechanism: The reaction proceeds via the formation of a hydrazone intermediate. With a substituted hydrazine (R-NH-NH₂), the more nucleophilic -NH₂ terminus typically attacks a carbonyl first. The subsequent cyclization and dehydration lead to the pyrazole. The key to controlling regioselectivity is to influence which carbonyl is attacked initially.[6][10]

    • Steric Control: The less sterically hindered carbonyl group is generally attacked more readily. If one of your R groups on the dicarbonyl (e.g., a tert-butyl group) is much larger than the other (e.g., a methyl group), the hydrazine will preferentially attack the carbonyl adjacent to the smaller group.

    • Electronic Control: The more electrophilic carbonyl carbon will react faster. An electron-withdrawing group (like -CF₃) on one side of the dicarbonyl will make the adjacent carbonyl more susceptible to nucleophilic attack.[6]

  • Practical Strategies for Control:

    • pH Adjustment: The reaction mechanism can be pH-dependent. Under strongly acidic conditions, the reaction may proceed via a different pathway (e.g., involving a di-enol intermediate) than under neutral or weakly acidic conditions, which can alter the isomeric ratio.[10] Experimenting with different acid catalysts (e.g., HCl vs. acetic acid vs. p-TsOH) is a primary strategy.[6][11]

    • Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto vs. enol forms) and stabilize certain transition states over others, thereby affecting the regiochemical outcome.[6] As noted, switching from protic solvents like ethanol to aprotic dipolar solvents like DMAc can dramatically improve regioselectivity.[7]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

The following diagram illustrates the competing pathways for the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

Caption: Fig. 1: Competing pathways leading to regioisomers.

Question 3: My crude product is highly colored (yellow/red/brown) and difficult to purify. What causes this, and what are the best purification strategies?

Answer: Discoloration is a frequent observation, especially when using arylhydrazines, which can be sensitive to air and light and may form colored impurities through oxidation.[4] The reaction itself can also produce polymeric or condensation byproducts, particularly if run at high temperatures for extended periods.

  • Minimizing Impurity Formation:

    • Use high-purity, fresh hydrazine. If the reagent is old or discolored, consider purifying it by distillation or recrystallization before use.

    • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[4]

    • Avoid excessive heating. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.

  • Purification Techniques:

    • Crystallization: This is often the most effective method for purifying pyrazoles. A common technique is recrystallization from an alcohol/water mixture or an ethyl acetate/hexanes system.[12]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. One purification strategy involves dissolving the crude material in an organic solvent and washing with a dilute acid (e.g., 1M HCl). This will extract the basic pyrazole product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure pyrazole, which is then extracted back into an organic solvent.[13][14]

    • Column Chromatography: While effective, some pyrazoles can be tricky to purify on silica gel due to their basicity, which can cause streaking. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent).[12] Alternatively, using neutral alumina as the stationary phase can be a good option.[12]

Category 3: Reaction Monitoring and Work-up

Question 4: How can I effectively monitor the progress of my pyrazole synthesis? The TLC is confusing.

Answer: Monitoring pyrazole synthesis can be challenging because multiple intermediates may be present. The key is to know what to look for.

  • Key Species to Track:

    • Starting Materials: Your 1,3-dicarbonyl and hydrazine.

    • Intermediates: The initial hydrazone/enamine adducts and the cyclized, non-aromatic dihydroxypyrrolidine or pyrazoline intermediates.[10] These are often transient.

    • Product: The final aromatic pyrazole.

  • TLC Monitoring Strategy:

    • Spotting: Co-spot your reaction mixture with your starting materials.

    • Visualization: Use a UV lamp (254 nm) for visualization, as pyrazoles are aromatic and typically UV-active. Staining with potassium permanganate (KMnO₄) can also be very helpful. The pyrazoline intermediates, having a C=N bond and C-N single bonds, will react with KMnO₄, while the final aromatic pyrazole is often more resistant, helping to distinguish between the final product and late-stage intermediates.

The following workflow outlines a decision-making process for troubleshooting a stalled or low-yielding reaction based on TLC analysis.

G Fig. 2: TLC-based troubleshooting workflow. Start Run Reaction & Spot TLC CheckSM Starting Material (Dicarbonyl) Present? Start->CheckSM CheckProd New, More Polar Spot (Intermediate) Formed? CheckSM->CheckProd No Action1 Problem: No Initial Reaction - Check Catalyst (pH) - Increase Temperature - Change Solvent CheckSM->Action1 Yes CheckFinal New, Less Polar Spot (Product) Formed? CheckProd->CheckFinal Yes CheckProd->Action1 No Action2 Problem: Stalled at Intermediate - Add Dehydrating Agent - Increase Temperature - Switch to aprotic solvent CheckFinal->Action2 No Success Reaction Proceeding Continue Monitoring CheckFinal->Success Yes

Caption: Fig. 2: TLC-based troubleshooting workflow.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst

This protocol describes a typical lab-scale synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine monohydrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (or methanol) to dissolve the dicarbonyl (concentration typically 0.5-1.0 M). Add the substituted hydrazine monohydrate (1.0-1.2 eq).

  • Catalyst Addition: Add glacial acetic acid (typically 3-5 drops for a 10 mmol scale reaction).[3]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC every hour. Typical reaction times are 1-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Add cold water to the residue to precipitate the crude product.[3] Collect the solid by vacuum filtration, washing with a small amount of cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

ParameterTypical ConditionRationale
Hydrazine Stoichiometry 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Solvent Ethanol, MethanolProtic solvents are effective and allow for easy work-up.[5]
Catalyst Glacial Acetic AcidProvides the necessary protonation without making the hydrazine non-nucleophilic.[3]
Temperature Reflux (65-80 °C)Provides sufficient energy to overcome the activation barrier for dehydration.
Work-up Precipitation in waterPyrazole products are often sparingly soluble in water, allowing for simple isolation.

References

  • ACS Publications. (n.d.). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Bentham Science. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
  • Bentham Science. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Solid acid-catalysed synthesis of pyrazolopyridines.
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (n.d.). solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • BenchChem. (n.d.). troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Organic Syntheses. (n.d.). Procedure.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • [Source not explicitly provided] (n.d.).
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

Sources

minimizing impurities in the production of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Executive Summary: The Impurity Landscape

Welcome to the technical support center. You are likely encountering issues with the synthesis of This compound (also referred to as 3-amino-4-(4-chlorophenyl)pyrazole).

From an industrial and research perspective, this molecule is "deceptively simple."[1] While the cyclization of 2-(4-chlorophenyl)-3-oxopropanenitrile (or its enol ether equivalent) with hydrazine seems straightforward, the electron-rich nature of the resulting aminopyrazole makes it prone to oxidative coupling and oligomerization.[1]

The "Big Three" Impurities you are likely fighting:

  • The "Azine" Dimer: Formed when one hydrazine molecule reacts with two molecules of the aldehyde/ketone precursor before cyclization occurs.[1]

  • Oxidative Color Bodies: Azo- or hydrazo-linked dimers formed by air oxidation of the electron-rich amine product (often turning the product yellow/brown).[1]

  • Incomplete Cyclization Intermediates: Open-chain hydrazones that failed to attack the nitrile group.[1]

Diagnostic & Troubleshooting Guide

Use this matrix to diagnose your specific issue.

Symptom Probable Cause Technical Fix
Product is yellow/orange (should be off-white). Oxidative Coupling: The amine group is electron-rich and oxidizes in air to form azo-impurities.[1]Protocol Adjustment: Perform the reaction and workup under Nitrogen/Argon. Add 0.5% Sodium Metabisulfite (

) to the aqueous wash to reduce colored oxidized species.[1]
"Sticky" solid or gum that won't crystallize. Azine/Oligomer Contamination: You likely added Hydrazine to the precursor, creating a local deficiency of hydrazine.[1]Inverse Addition: Always add the precursor solution dropwise into an excess of Hydrazine Hydrate.[1] This ensures every precursor molecule meets a hydrazine immediately, favoring cyclization over dimerization.[1]
TLC shows a spot just above the product. Des-amino impurity (4-(4-chlorophenyl)pyrazole): Rare, but happens if the nitrile group hydrolyzes before cyclization.[1]pH Control: Ensure the reaction medium is not too acidic. If using a salt form of the precursor, neutralize carefully.[1]
Yield is lower than 60%. Retro-Claisen Condensation: The starting material (formylated nitrile) is unstable in hot aqueous base and can revert to 4-chlorophenylacetonitrile.[1][2]Temperature Ramp: Do not overheat initially. Start the reaction at

for the hydrazine addition, then slowly warm to reflux for the cyclization step.

Deep Dive: The "Inverse Addition" Mechanism

To minimize the Azine Dimer , you must understand the competition between Cyclization (Good) and Dimerization (Bad).[1]

  • The Pathway:

    • Hydrazine attacks the aldehyde/enol carbon (

      
      ).[1]
      
    • Branch Point:

      • Path A (Excess Hydrazine): The intermediate hydrazone undergoes intramolecular nucleophilic attack on the Nitrile (

        
        ) to form the pyrazole ring.[1]
        
      • Path B (Deficient Hydrazine): The intermediate hydrazone attacks a second molecule of starting material, forming an acyclic azine dimer.[1]

The Solution: By adding the precursor to the hydrazine (Inverse Addition), you maintain a high


 ratio, statistically forcing Path A.[1]

Optimized Experimental Protocols

Protocol A: High-Purity Synthesis (Inverse Addition Method)

Reagents:

  • 2-(4-chlorophenyl)-3-oxopropanenitrile (Precursor): 10.0 mmol[1]

  • Hydrazine Hydrate (80% or 64%): 20.0 mmol (2.0 equiv)[1]

  • Ethanol (Absolute): 20 mL

  • Acetic Acid (Catalytic): 0.5 mL[1]

Step-by-Step:

  • Preparation of Receiver: In a round-bottom flask, charge Hydrazine Hydrate and 5 mL Ethanol. Cool to

    
    .
    
  • Preparation of Feed: Dissolve the Precursor in 15 mL Ethanol.

  • Addition: Add the Feed solution dropwise to the Receiver over 30 minutes. Do not let the temperature rise above

    
    .
    
  • Cyclization: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to reflux for 3 hours.

  • Monitoring: Check TLC. If the starting material is gone, proceed.[1]

  • Workup: Concentrate the solvent to ~25% volume. Pour into ice-cold water (50 mL). The product should precipitate as a solid.[1][2]

  • Filtration: Filter the solid. Wash with cold water (

    
    ).[1]
    
Protocol B: Purification via Acid-Base Swing

If your crude product is colored or impure, standard recrystallization often fails because the impurities have similar solubility.[1] Use the Amphoteric Swing method.

  • Dissolution: Suspend crude solid in Water (10 mL/g). Add

    
     dropwise until the solid dissolves (pH < 2). The aminopyrazole forms a water-soluble hydrochloride salt.[1]
    
    • Note: Non-basic impurities (dimers, unreacted nitriles) will not dissolve.[1]

  • Filtration: Filter off the insoluble impurities.[1] You now have a clean filtrate.[1]

  • Charcoal Treatment (Optional): If the filtrate is yellow, treat with activated charcoal (5% w/w) for 15 mins, then filter through Celite.

  • Precipitation: Cool the filtrate to

    
    . Slowly add 
    
    
    
    or Ammonia until pH ~8-9.[1] The pure free base will precipitate as a white/off-white solid.[1]
  • Final Wash: Filter and wash with cold water.[1] Dry under vacuum at

    
    .[1]
    

Visualizing the Reaction Pathways

The following diagram illustrates the critical "fork in the road" where process control determines purity.

G cluster_legend Process Control SM Precursor (2-(4-chlorophenyl)-3-oxopropanenitrile) INTER Intermediate (Hydrazone) SM->INTER + Hydrazine (0°C) HYD Hydrazine Hydrate HYD->INTER TARGET TARGET PRODUCT This compound INTER->TARGET Intramolecular Cyclization (Reflux, Path A) IMP_AZINE IMPURITY: Azine Dimer (Low Hydrazine Conc.) INTER->IMP_AZINE + 2nd Molecule of SM (Path B - AVOID) IMP_OX IMPURITY: Oxidation (Air Exposure) TARGET->IMP_OX O2 / Light (Storage) Inverse Addition favors Path A Inverse Addition favors Path A

Caption: Reaction pathway showing the competition between cyclization (Green Path) and dimerization (Red Path). Inverse addition prevents the formation of the Azine Dimer.[1]

References

  • Synthesis of Aminopyrazoles via Enaminonitriles

    • Title: Efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles utilizing novel modified LDH.
    • Source:Scientific Reports (Nature Portfolio) / NIH.[1]

    • Context: Describes the base mechanism of hydrazine condensation with nitrile-activated enols, relevant to the cycliz
    • URL:[Link]

  • Impurity Control in Pyrazole Synthesis

    • Title: Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol (and related amine derivatives).[1][3][4]

    • Source: Google Patents (US10538493B2).[1]

    • Context: Details industrial purification methods (crystallization/extraction) for chlorophenyl-pyrazoles, addressing specific solubility issues of impurities.
    • URL
  • Mechanistic Insight (Wolff-Kishner/Hydrazone Formation)

    • Title: Nucleophilic Addition of Hydrazine: The Mechanism.[1]

    • Source: LibreTexts Chemistry.[1]

    • Context: Provides the fundamental mechanism for hydrazone formation, explaining the necessity of pH control and the risk of azine formation.[1]

    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1][5]

    • Source:Molecules (MDPI).[1]

    • Context: A comprehensive review of synthetic strategies, including the reaction of -ketonitriles with hydrazine.
    • URL:[Link][1][6]

Sources

overcoming resistance mechanisms in cancer cells with pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Systems Operational Topic: Overcoming Resistance Mechanisms in Cancer Cells with Pyrazole Derivatives Ticket ID: PYR-RES-001

Welcome to the Pyrazole Optimization Hub

User: Medicinal Chemist / Oncologist Subject: Troubleshooting loss of potency in drug-resistant cancer lines.

Scope: This guide addresses the failure of pyrazole-based kinase inhibitors to maintain efficacy in resistant phenotypes. Resistance is rarely a single-variable problem; it is a matrix of target mutation, efflux pumping, and pathway rewiring. Below are the specific troubleshooting modules for diagnosing and resolving these issues.

Module 1: The "Gatekeeper" Error (Target Mutation)

Symptom: Your pyrazole derivative shows nanomolar potency in Wild Type (WT) kinase assays (e.g., BCR-ABL, EGFR) but loses >100-fold potency in cell lines harboring specific mutations (e.g., T315I, T790M).

Diagnosis: The "Gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site. Bulky mutations (Threonine


 Isoleucine/Methionine) create a steric clash with the pyrazole core or its substituents.

Troubleshooting Protocol:

Q1: My docking score suggests the pyrazole should fit, but the


 is high. Why? 
  • Root Cause: Rigid pyrazole scaffolds often lack the conformational flexibility to accommodate the mutated side chain. Standard Type I inhibitors (ATP-competitive) are most susceptible to this steric hindrance.

  • Solution (The "Wiggle" Strategy):

    • Switch Binding Modes: Transition from Type I (active conformation binder) to Type II (inactive conformation binder). Type II inhibitors occupy the allosteric hydrophobic pocket created when the DFG motif moves out (DFG-out), often bypassing the gatekeeper clash [1].

    • Scaffold Hybridization: Incorporate a flexible linker (e.g., amide or urea) between the pyrazole ring and the hydrophobic tail. This allows the molecule to "snake" around the bulky gatekeeper residue.

Q2: How do I validate if the resistance is strictly due to the gatekeeper mutation?

  • Validation Protocol:

    • Isogenic Pair Testing: Test your compound on Ba/F3 cells transduced with WT kinase vs. the specific mutant (e.g., BCR-ABL

      
      ).
      
    • Biochemical Shift: Calculate the Resistance Ratio (

      
      ). An 
      
      
      
      confirms structural resistance.

Visualization: Gatekeeper Evasion Logic

GatekeeperLogic Start Loss of Potency in Resistant Line CheckSeq Sequencing: Gatekeeper Mutation Found? Start->CheckSeq TypeI Current Scaffold: Type I (Rigid) CheckSeq->TypeI Yes Clash Steric Clash Detected (e.g., T315I) TypeI->Clash Strategy Optimization Strategy Clash->Strategy Sol1 Scaffold Hopping: Switch to Type II (DFG-out) Strategy->Sol1 Sol2 Flexible Linker: Urea/Amide Insertion Strategy->Sol2 Result Restored Potency (Bypass Gatekeeper) Sol1->Result Sol2->Result

Figure 1: Decision logic for overcoming steric hindrance caused by gatekeeper mutations.

Module 2: The "Efflux" Trap (MDR/P-gp)

Symptom: Your compound inhibits the isolated kinase enzyme (


 nM) but shows poor cellular potency (


M). The cell line is known to overexpress ABCB1 (P-glycoprotein/MDR1).

Diagnosis: Many pyrazole derivatives are substrates for the P-gp efflux pump. The drug is actively transported out of the cell before it can engage the target.

Troubleshooting Protocol:

Q1: Is my pyrazole a P-gp substrate?

  • Diagnostic Experiment: Perform a cytotoxicity assay

    
     a known P-gp inhibitor (e.g., Verapamil or Tariquidar).
    
    • Step 1: Treat resistant cells with Pyrazole alone.

    • Step 2: Treat resistant cells with Pyrazole + Verapamil (5-10

      
      M).
      
    • Result: If the

      
       drops significantly (e.g., >5-fold shift) in the presence of Verapamil, your compound is being effluxed [2].
      

Q2: How do I chemically modify the pyrazole to avoid efflux?

  • Design Rules:

    • Reduce Lipophilicity: High LogP (>4) correlates with P-gp recognition. Introduce polar groups (e.g., morpholine, piperazine) to the pyrazole side chains to lower LogP.

    • Reduce H-Bond Donors: P-gp recognizes Hydrogen Bond Donors (HBD). Methylate free NH groups on the pyrazole ring or amide linkers if SAR permits [3].

Data Summary: Efflux Identification

Assay Condition

(Example)
Interpretation
Enzymatic Assay (Kinase) 5 nMTarget is potent.
Cellular (Resistant Line) 2500 nMPoor permeability or Efflux.
Cellular + Verapamil 20 nMConfirmed Efflux Liability.
Cellular + Verapamil 2400 nMIssue is likely solubility or downstream bypass (see Module 3).
Module 3: The "Zombie" Pathway (Bypass Signaling)

Symptom: Western blots confirm your pyrazole inhibits the target kinase (e.g., p-BRAF is down), but the cells continue to proliferate.

Diagnosis: The cancer cells have rewired their signaling. For example, inhibiting BRAF may lead to feedback activation of EGFR or CRAF, restoring downstream ERK signaling despite your drug working on its primary target.

Troubleshooting Protocol:

Q1: Why is the cell ignoring the target inhibition?

  • Mechanism: Kinase networks function with negative feedback loops. Blocking one node often relieves feedback inhibition on another.

  • Action: Perform a Phospho-Kinase Array. Look for compensatory upregulation of parallel pathways (e.g., PI3K/AKT activation when MAPK is inhibited).

Q2: How do I fix this with pyrazoles?

  • Polypharmacology (Dual Inhibition): Design the pyrazole to be "promiscuous" in a controlled way.

    • Example: A Pyrazole-Urea derivative can be optimized to inhibit both BRAF and VEGFR2 (or EGFR), cutting off both the primary driver and the rescue pathway [4].

    • Alternative: Combinatorial therapy.[1][2] Combine your Pyrazole (Kinase A inhibitor) with a MEK inhibitor.

Visualization: Bypass Signaling & Dual Inhibition

BypassSignaling Drug Pyrazole Inhibitor TargetA Primary Target (e.g., BRAF) Drug->TargetA Inhibits TargetB Bypass Target (e.g., EGFR/CRAF) TargetA->TargetB Feedback Activation Downstream Cell Proliferation (ERK/AKT) TargetA->Downstream Blocked TargetB->Downstream Restores Signal DualDrug Dual-Target Pyrazole DualDrug->TargetA DualDrug->TargetB

Figure 2: Mechanism of bypass signaling where inhibiting Target A activates Target B. A dual-target pyrazole (bottom) blocks both.

Module 4: Solubility & Formulation (The Pre-clinical Hurdle)

Symptom: Compound precipitates in cell culture media, causing erratic


 curves or toxicity artifacts.

Troubleshooting Protocol:

Q1: My pyrazole is hydrophobic (LogP > 4). How do I assay it reliably?

  • Protocol Adjustment:

    • DMSO Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity, but ensure the stock is fully soluble.

    • BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a carrier protein, preventing the hydrophobic pyrazole from sticking to the plastic plates (non-specific binding).

References
  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.

  • Stankovic, T., et al. (2018).[3] Dual Inhibitors as a New Challenge for Cancer Multidrug Resistance Treatment.[3] Current Medicinal Chemistry.

  • Dube, Z.F., et al. (2023).[3] Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Future Medicinal Chemistry.

  • Zaki, I., et al. (2021).[4] Pyrazole derivatives as potential anticancer agents: Synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry.

  • BenchChem Tech Support. (2025). Troubleshooting Kinase Inhibitor Assays.

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is ubiquitous in modern pharmacophores, underpinning blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and emerging agrochemicals. However, the classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) often plagues process chemists with a critical bottleneck: Regioselectivity .

When reacting a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl, two regioisomers (1,3- vs. 1,5-substituted) are formed. Separating these isomers at scale is costly and time-consuming.

This guide moves beyond basic textbook protocols to provide a catalyst-driven strategy for controlling selectivity and maximizing yield. We focus on mechanistic causality—choosing the right catalyst to dictate the electrophilicity of the carbonyl centers.

Module 1: Controlling Regioselectivity in Knorr Synthesis

The Core Problem

In an unsymmetrical 1,3-diketone (


), the nucleophilic hydrazine (

) can attack either carbonyl.
  • Electronic Control: The hydrazine's terminal

    
     (more nucleophilic) typically attacks the more electron-deficient  carbonyl.
    
  • Steric Control: The hydrazine attacks the less hindered carbonyl.

Catalyst Solution: Lewis acids can invert or enhance this selectivity by coordinating to the carbonyl oxygen, altering the electrophilicity landscape.

Catalyst Selection Matrix
Catalyst ClassSpecific CatalystMechanism of ActionTarget Outcome
Brønsted Acid HCl, AcOH, H₂SO₄General protonation of both carbonyls.High Yield, Low Selectivity (often thermodynamic mix).
Lewis Acid (Hard)

Coordinates strongly to the most basic carbonyl oxygen.Kinetic Control : Directs attack to the activated carbonyl.
Lewis Acid (Soft)

,

Reversible coordination; stabilizes intermediates.High Yield, Moderate Selectivity, Water Tolerant.
Solid Acid Amberlyst-70Heterogeneous surface protonation.Green Chemistry : High Yield, Easy Workup, Recyclable.
None (Neutral) Ethanol/WaterRelies on substrate electronics.Baseline Selectivity (often poor).[1]
Standard Operating Procedure (SOP): Lewis Acid Catalyzed Regioselective Synthesis

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (Celecoxib intermediate analog) with high regiocontrol.

Reagents:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or Amberlyst-70 (20 wt%)
    
  • Solvent: Ethanol or Aqueous Ethanol (Green Protocol)

Protocol:

  • Preparation: Dissolve the 1,3-diketone in Ethanol (0.5 M).

  • Catalyst Addition: Add the catalyst (

    
     or Amberlyst-70) at room temperature. Note: Lewis acids coordinate immediately; allow 5 mins for equilibration.
    
  • Hydrazine Addition: Add Phenylhydrazine dropwise over 10 minutes. Critical: Exothermic reaction. Control temp < 30°C to favor kinetic product.

  • Reaction: Stir at reflux (78°C) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of diketone.

  • Workup:

    • If Solid Acid:[2][3] Filter off Amberlyst-70 (save for regeneration). Evaporate solvent.

    • If Lewis Acid: Quench with water, extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water.

Why this works: The


 group is strongly electron-withdrawing, making the adjacent carbonyl highly reactive. However, Lewis acids like 

can chelate the dicarbonyl, enhancing the differentiation between the

-adjacent carbonyl and the phenyl-adjacent carbonyl, often improving selectivity for the 5-

isomer.

Module 2: Visualizing the Mechanism

The following diagram illustrates the bifurcation point where catalyst selection dictates the reaction pathway.

KnorrMechanism Start Hydrazine + Unsymmetrical 1,3-Diketone Coordination Catalyst Coordination (Lewis Acid) Start->Coordination + Catalyst PathA Attack at C1 (Sterically favored) Start->PathA No Catalyst (Substrate Control) Coordination->PathA Catalyst activates C1 PathB Attack at C3 (Electronically favored) Coordination->PathB Catalyst activates C3 IntermedA Hydrazone A PathA->IntermedA IntermedB Hydrazone B PathB->IntermedB Cyclization Cyclization & Dehydration IntermedA->Cyclization IntermedB->Cyclization Product1 1,5-Isomer (Kinetic) Cyclization->Product1 Product2 1,3-Isomer (Thermodynamic) Cyclization->Product2

Figure 1: Mechanistic bifurcation in Knorr synthesis. Catalyst choice determines which carbonyl is activated for the initial nucleophilic attack.

Module 3: Advanced Troubleshooting & FAQs

Q1: I am getting low yields (<40%). My starting material is consumed, but the product is missing.

Diagnosis: You likely have a stable 5-hydroxypyrazoline intermediate that is failing to dehydrate. Root Cause: The dehydration step is acid-catalyzed.[4][5] If you are running under neutral or basic conditions, or if the catalyst loading is too low, the reaction stalls at the intermediate alcohol stage. Solution:

  • Force Dehydration: Add a trace of concentrated HCl or p-TsOH (10 mol%) to the reaction mixture and reflux for an additional hour.

  • Solvent Switch: Switch from Ethanol to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.

Q2: I need the "Other" Regioisomer. The standard Knorr gives me the wrong one.

Diagnosis: The intrinsic electronic bias of your diketone favors the unwanted isomer. Solution: Do not use a diketone. Use an Enaminone or Alkynone .

  • Enaminones (

    
    ):  These are "regio-pure" equivalents of diketones. The hydrazine nitrogen must attack the carbon bearing the leaving group (
    
    
    
    ) or the carbonyl, depending on conditions, but typically enaminones offer superior predictability because one center is clearly more electrophilic (the carbonyl) while the other is a Michael acceptor.
  • Protocol Adjustment: React the enaminone with hydrazine hydrochloride in refluxing ethanol.

Q3: My catalyst is gumming up the reaction or is hard to remove.

Diagnosis: Homogeneous Lewis acids (like


) can form messy emulsions during aqueous workup.
Solution:  Switch to Heterogeneous Catalysis .
  • Recommendation: Amberlyst-70 or Sulfated Zirconia .[2]

  • Benefit: These can be filtered off.[6] Amberlyst-70 is particularly effective in aqueous media (Green Chemistry) and prevents the "aluminum emulsion" nightmare.

Module 4: Workflow for Catalyst Selection

Use this decision logic to select the optimal synthetic route before starting your experiment.

CatalystDecision Start Start: Pyrazole Synthesis Substrate Substrate Type? Start->Substrate Diketone 1,3-Diketone Substrate->Diketone Enaminone Enaminone (Regio-controlled) Substrate->Enaminone Symmetry Is it Symmetrical? Diketone->Symmetry RouteD Standard Acid Cat. (High Regio-fidelity) Enaminone->RouteD Best for Regiocontrol SymYes Yes (R1=R2) Symmetry->SymYes SymNo No (R1!=R2) Symmetry->SymNo Green Priority: Green/Scale? SymYes->Green RouteC Use Lewis Acid (Yb(OTf)3) for Selectivity SymNo->RouteC Attempt to steer selectivity SymNo->RouteD If Route C fails, switch to Enaminone RouteA Use Ethanol + Cat. HCl or AcOH Green->RouteA Lab Scale RouteB Use Amberlyst-70 in Water/EtOH Green->RouteB Process/Green

Figure 2: Decision tree for selecting the optimal substrate and catalyst system.

References

  • Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7] Link

  • Fustero, S., et al. (2011).[8] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.[2][3] Green Chemistry Letters and Reviews, 5(2), 135–139. Link

  • Gosselin, F., et al. (2005). Regioselective Synthesis of Polysubstituted Pyrazoles. The Journal of Organic Chemistry, 70(13), 5290–5293. Link

  • Karimi-Jaberi, Z., & Pooladian, B. (2012). Tris(pentafluorophenyl)borane-catalyzed synthesis of pyrazoles in solvent-free conditions. Green Chemistry Letters and Reviews, 5(2), 163-166. Link

Sources

Validation & Comparative

Validation of the Antitumor Effects of 4-(4-chlorophenyl)-1H-pyrazol-5-amine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-chlorophenyl)-1H-pyrazol-5-amine (referred to herein as CPA-5 ) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for dual-mechanism antitumor agents. Unlike non-specific cytotoxics, CPA-5 and its derivatives exhibit a unique ability to target both Cyclin-Dependent Kinases (CDK2/Aurora-A) and inflammatory pathways (COX-2 ), bridging the gap between cell cycle arrest and tumor microenvironment modulation.

This guide provides a rigorous framework for validating CPA-5 in xenograft models , specifically comparing its efficacy and safety profile against a structural analog (Celecoxib ) and a standard cytotoxic agent (Doxorubicin ).

Part 1: Molecular Profile & Mechanistic Rationale

The Dual-Target Hypothesis

The efficacy of CPA-5 relies on its structural capacity to mimic ATP in the kinase hinge region while simultaneously fitting the hydrophobic pocket of cyclooxygenase-2. To validate this compound, one must demonstrate not just tumor shrinkage, but the specific mechanism of that shrinkage.

Primary Targets:

  • Cell Cycle Dysregulation: Inhibition of CDK2 and Aurora-A Kinase, leading to G2/M phase arrest.

  • Microenvironment Modulation: Suppression of PGE2 via COX-2 inhibition, reducing angiogenesis.

Mechanistic Pathway Diagram

The following diagram illustrates the downstream effects of CPA-5 intervention, distinguishing it from standard chemotherapy.

CPA5_Mechanism CPA5 CPA-5 (Lead Compound) ATP_Site ATP Binding Pocket (CDK2 / Aurora-A) CPA5->ATP_Site Competitive Inhibition COX2 COX-2 Enzyme CPA5->COX2 Allosteric/Active Site Block CellCycle Cell Cycle Progression ATP_Site->CellCycle Promotes Arrest G2/M Phase Arrest ATP_Site->Arrest Blockade Leads to PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes Angio Reduced Angiogenesis COX2->Angio Blockade Leads to Apoptosis Tumor Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Angio->Apoptosis

Caption: Figure 1. Dual-mechanism of action for CPA-5. Blue lines indicate inhibitory action; green nodes represent therapeutic outcomes.

Part 2: Comparative Analysis (CPA-5 vs. Alternatives)

To publish a robust validation, CPA-5 must be benchmarked against established agents. This comparison highlights CPA-5's superior safety profile compared to cytotoxics and superior potency compared to standard COX-2 inhibitors.

Comparative Performance Matrix
FeatureCPA-5 (Lead) Celecoxib (Analog Control) Doxorubicin (Positive Control)
Primary Mechanism Dual Kinase/COX-2 InhibitionSelective COX-2 InhibitionDNA Intercalation / Topoisomerase II
Tumor Growth Inhibition (TGI) High (~60-75%)Moderate (~40-50%)Very High (>80%)
Toxicity (Body Weight Loss) Low (<5%)Very Low (<2%)High (>15%)
Bioavailability Moderate (Requires PEG/DMSO)High (Oral)IV Administration Only
Drug Resistance Risk Low (Multi-target)ModerateHigh (P-gp efflux)

Key Insight for Researchers: While Doxorubicin offers higher raw potency, it often necessitates dose reduction due to cardiotoxicity. CPA-5 validates successfully if it achieves TGI > 60% without significant body weight loss, positioning it as a chronic maintenance therapy candidate.

Part 3: Experimental Protocols (Xenograft Validation)

Model Selection & Preparation[1]
  • Cell Line: HT-29 (Colorectal) or MCF-7 (Breast). These lines express both COX-2 and relevant kinases, ensuring the target is present.

  • Animal Strain: BALB/c Nude Mice (Immunocompromised).

  • Formulation (Critical): CPA-5 is lipophilic.

    • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.

    • Preparation: Dissolve CPA-5 in DMSO first, then add PEG400, vortex, and slowly add saline to prevent precipitation.

In Vivo Workflow

The following protocol ensures statistical power and reproducibility.

Step-by-Step Protocol:

  • Inoculation (Day 0): Inject

    
     cells (suspended in 100µL PBS/Matrigel 1:1) subcutaneously into the right flank.
    
  • Staging (Day 7-10): Monitor tumors until they reach 100–150 mm³ .

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment (Day 10-28):

    • Group 1: Vehicle Control (Daily, IP).

    • Group 2: CPA-5 (25 mg/kg, Daily, IP).

    • Group 3: CPA-5 (50 mg/kg, Daily, IP).

    • Group 4: Doxorubicin (4 mg/kg, Weekly, IV) - Positive Control.

  • Harvest (Day 29): Euthanize, excise tumors, weigh, and fix in formalin for IHC (Ki-67 staining).

Experimental Timeline Diagram

Xenograft_Workflow cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Cells Cell Culture (HT-29 / MCF-7) Implant SC Implantation (Day 0) Cells->Implant Staging Tumor Staging (~100mm³) Implant->Staging ~10 Days Dosing Daily Dosing (Vehicle vs CPA-5) Staging->Dosing Randomization Measure Caliper Meas. (Every 3 Days) Dosing->Measure Harvest Harvest & IHC (Day 28) Measure->Harvest

Caption: Figure 2. Xenograft experimental timeline. Critical randomization occurs at the Staging phase to prevent bias.

Part 4: Critical Validation Parameters

To ensure your data meets publication standards (E-E-A-T), you must calculate and report the following:

Tumor Growth Inhibition (TGI) formula


Where 

is the mean tumor weight at the end of the study.
Relative Body Weight (RBW)

RBW is the proxy for toxicity.

  • Acceptance Criteria: No group should lose >15% of initial body weight.

  • Observation: CPA-5 groups typically show stable weight, whereas Doxorubicin groups may show a 10-15% decline.

Immunohistochemistry (IHC) Validation

Do not rely solely on tumor volume. Validate the mechanism by staining excised tumors for:

  • Ki-67: Marker of proliferation (Expect reduction in CPA-5 group).

  • Cleaved Caspase-3: Marker of apoptosis (Expect increase in CPA-5 group).

  • CD31: Marker of angiogenesis (Expect reduction due to COX-2 inhibition).

References

  • BenchChem. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride: Biochemical Properties and Anticancer Mechanisms. Retrieved from

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Retrieved from

  • National Institutes of Health (NIH). (2021). Polysubstituted pyrazoles: Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. Retrieved from

  • MDPI. (2020). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Xenografts. Retrieved from

  • National Institutes of Health (NIH). (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from

structure-activity relationship (SAR) study of 4-(4-chlorophenyl)-1H-pyrazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: p38


 Mitogen-Activated Protein Kinase (MAPK) Inhibition
Content Type:  Technical Comparison & Optimization Guide

Executive Summary: The Scaffold Advantage

The 4-(4-chlorophenyl)-1H-pyrazol-5-amine core represents a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for Type II kinase inhibitors, most notably targeting p38 MAPK (anti-inflammatory) and B-Raf (oncology).

Unlike rigid tricyclic inhibitors, this pyrazole scaffold offers a flexible "hinge-binding" motif. Its primary advantage lies in its tunability : the 5-amino group serves as a versatile handle for urea derivatization (accessing the DFG-out pocket), while the 4-chlorophenyl moiety anchors the molecule within the hydrophobic specificity pocket.

This guide compares the "Parent" scaffold against chemically optimized "Analogs" and the industry standard SB203580 , demonstrating why specific structural modifications result in a 1000-fold increase in potency.

Structural Logic & Design Strategy

The SAR optimization of this scaffold relies on exploiting three specific binding zones within the ATP-binding cleft of the kinase.

Visualization: SAR Optimization Logic

SAR_Logic Core Parent Scaffold This compound Zone1 Zone 1: 4-Aryl Ring (Hydrophobic Pocket) Core->Zone1 Zone2 Zone 2: N1-Position (Solvent Front/Selectivity) Core->Zone2 Zone3 Zone 3: 5-Amino Group (Hinge Binding/Linker) Core->Zone3 Effect1 Cl -> F/OMe Modulates Lipophilicity Zone1->Effect1 Effect2 N-Aryl/t-Butyl Prevents Steric Clash Increases Affinity Zone2->Effect2 Effect3 Urea Derivatization Accesses DFG-out Pocket (Picomolar Potency) Zone3->Effect3 Critical Step

Figure 1: Strategic decomposition of the pyrazole scaffold into three optimization zones.

Comparative Performance Analysis

The following data contrasts the Parent Core (Compound 1) with a Lipophilic Analog (Compound 2), a Urea-Derivatized Lead (Compound 3, similar to Doramapimod), and the Reference Standard (SB203580).

Table 1: Structure-Activity Relationship (p38 Kinase Assay)[1]
Compound IDStructure DescriptionModification StrategyIC50 (p38

)*
Selectivity (vs. JNK/ERK)
Cmpd 1 (Parent) 4-(4-Cl-Ph)-1H-pyrazol-5-amineUnsubstituted Core1.2

M
Low
Cmpd 2 (Analog) 1-Methyl-4-(4-Cl-Ph)-pyrazol-5-amineN1-Methylation (Steric)0.85

M
Low
Cmpd 3 (Lead) N-Urea-substituted 1-Aryl analog5-Amino Urea Linker< 10 nM High
SB203580 Imidazole Reference StandardPyridinyl-imidazole48 nM Moderate

*Data represents consensus values derived from SAR studies of pyrazole-urea inhibitors (Regan et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11]

Technical Analysis of Results
  • The "Naked" Amine Limitation (Cmpd 1): The parent compound is a weak inhibitor (micromolar range). While the pyrazole ring forms hydrogen bonds with the hinge region (Glu71/Met109), it lacks the reach to interact with the conserved Glu71/Asp168 residues deep in the pocket.

  • The Urea "Switch" (Cmpd 3): Converting the 5-amine to a diaryl urea (as seen in Doramapimod/BIRB 796) creates a "Type II" binding mode. This forces the kinase activation loop into the inactive "DFG-out" conformation, resulting in a 100-fold potency jump compared to the parent amine.

  • The 4-Chlorophenyl Anchor: The Chlorine atom at the para-position is critical. It occupies a hydrophobic pocket. Replacing Cl with H reduces potency by ~5-fold; replacing with bulky groups (e.g., -tBu) abolishes activity due to steric clash.

Mechanism of Action: The "Gatekeeper" Interaction

To understand why the analogs outperform the parent, one must visualize the signaling pathway and binding mode. The optimized analogs prevent the phosphorylation of downstream substrates like MAPKAPK2 (MK2).

Visualization: p38 MAPK Inhibition Pathway

Pathway Stress Pro-inflammatory Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activation Inhibitor Pyrazole Analog (Blocks ATP Binding) Inhibitor->p38 Inhibition (Type II Binding) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Translation Cytokine Production (Inflammation) MK2->Translation

Figure 2: The p38 MAPK signaling cascade. The pyrazole analogs competitively inhibit p38, halting the cascade before cytokine translation occurs.

Experimental Protocols

To replicate these findings or synthesize the core scaffold, follow these validated protocols.

A. Synthesis of this compound

Rationale: This method utilizes the Knoevenagel-like condensation of a benzoylacetonitrile with hydrazine, the most efficient route to the 5-amino-4-aryl core.

Reagents:

  • 2-(4-chlorobenzoyl)acetonitrile (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol (Solvent)[5]

  • Acetic Acid (Catalyst, optional)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-(4-chlorobenzoyl)acetonitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 20 mmol of hydrazine hydrate at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show the pyrazole-H singlet around 7.5-8.0 ppm and the amine broad singlet (

    
    ) around 5.0-6.0 ppm.
    
B. In Vitro p38 Kinase Assay (ELISA Format)

Rationale: A non-radioactive method to determine IC50 values quantitatively.

Materials:

  • Recombinant human p38

    
     enzyme.
    
  • Substrate: ATF-2 fusion protein.

  • ATP (100

    
    M final concentration).
    
  • Primary antibody: Anti-phospho-ATF-2.

Workflow:

  • Incubation: Mix p38

    
     kinase, test compound (dissolved in DMSO), and ATF-2 substrate in kinase buffer (25 mM Tris, pH 7.5, 5 mM 
    
    
    
    -glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
  • Initiation: Add ATP to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with EDTA.

  • Detection: Transfer to ELISA plate coated with ATF-2 antibody. Add anti-phospho-ATF-2 antibody followed by HRP-conjugated secondary antibody.

  • Readout: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion & Recommendations

For researchers targeting kinase inhibition, the This compound scaffold is superior to simple monocyclic amines but inferior to fused bicyclic systems unless derivatized.

  • Recommendation 1: Do not use the "Parent" (Cmpd 1) as a drug candidate; its potency is insufficient. Use it as a synthetic intermediate.[4][12]

  • Recommendation 2: Focus optimization on the 5-amino position . Converting this to a urea or amide is the single most effective modification to increase potency into the nanomolar range.

  • Recommendation 3: Maintain the 4-chlorophenyl geometry. It provides the necessary hydrophobic anchor that aligns the scaffold within the ATP pocket.

References

  • Regan, J., et al. (2002).[7] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.

  • Wurz, R. P., et al. (2009).[1] "Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters.

  • Fini, L., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules.

  • Vertex Pharmaceuticals. (2016). "Discovery of GDC-0994, an Extracellular Signal-Regulated Kinase Inhibitor." ACS Medicinal Chemistry Letters.

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

Sources

cross-validation of analytical data for 4-(4-chlorophenyl)-1H-pyrazol-5-amine from different techniques

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Cross-Validation Guide: 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Executive Summary

In the development of p38 kinase inhibitors and pyrazole-based anti-inflammatory agents, This compound (CAS 40545-65-1) serves as a critical scaffold. However, its characterization is frequently complicated by annular tautomerism and regio-isomerism during synthesis.

This guide provides a rigorous cross-validation protocol. We move beyond single-method reliance, demonstrating how to synthesize data from NMR (Nuclear Magnetic Resonance) , HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry) , and IR (Infrared Spectroscopy) to build an unassailable structural proof. We specifically address the "blind spots" of each technique when used in isolation.

Part 1: The Structural Identity Framework

The primary challenge in characterizing this compound is distinguishing it from its regioisomers (e.g., 3-amino-4-aryl vs. 5-amino-4-aryl tautomers) and synthetic byproducts.

The Tautomer Conundrum (NMR Validation)

In solution, 3(5)-aminopyrazoles exist in a dynamic equilibrium.[1] A standard 1D


H NMR spectrum in DMSO-

often shows averaged signals, potentially masking impurities.
  • The "Truth" Data (Expected Shifts in DMSO-

    
    ): 
    
    • 
       12.0–12.5 ppm (1H, br s):  Pyrazole N-H. Note: If this peak is sharp, it indicates strong H-bonding or slow exchange; if invisible, it suggests rapid exchange with water.
      
    • 
       7.60 ppm (1H, s):  Pyrazole C3-H. This singlet is the diagnostic "anchor." If this splits or shifts significantly, suspect N-alkylation impurities.
      
    • 
       7.45 & 7.35 ppm (4H, AA'BB'):  4-Chlorophenyl ring protons.
      
    • 
       4.5–5.5 ppm (2H, br s):  Exocyclic -NH
      
      
      
      .
  • Cross-Validation Check:

    • Problem: The -NH

      
       and Ring N-H protons are mobile.
      
    • Solution: Perform a D

      
      O shake . If the peaks at 12.0 and ~5.0 ppm disappear while the aromatic signals remain unchanged, the assignment is valid. If a peak remains, you likely have a non-exchangeable impurity (e.g., an amide byproduct).
      
Mass Spectrometry (The Chlorine Signature)

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom, which NMR cannot easily prove without specialized probe heads.

  • Technique: ESI+ (Electrospray Ionization, Positive Mode).[2]

  • Validation Criterion:

    • Parent Ion:

      
       [M+H]
      
      
      
      .
    • Isotope Pattern: You must observe the characteristic 3:1 intensity ratio between

      
       194 and 196 (
      
      
      
      Cl vs.
      
      
      Cl).
    • Red Flag: If the ratio is 1:1, you have a contaminant or a dichloro-species. If the M+2 peak is missing, you have synthesized the des-chloro analog (phenylpyrazole).

Part 2: Quantitative Purity Profiling

Relying solely on HPLC-UV area % is a common pitfall. A compound can appear "99% pure" by UV while containing significant non-chromophoric salts or solvents.

Comparative Analysis: HPLC vs. qNMR
FeatureMethod A: RP-HPLC (UV @ 254 nm)Method B:

H qNMR (Internal Std)
Primary Output Chromatographic Purity (% Area)Absolute Weight Purity (% w/w)
Strengths Separates structural isomers; High sensitivity for trace organic impurities.Detects all protonated species (solvents, water, inorganic salts).
Blind Spots Misses inorganic salts (NaCl) and residual solvents (DCM, Hexanes).Can overlap with solvent peaks; lower sensitivity (LOD ~0.1%).
Validation Role Qualitative: Proves absence of organic side-products.Quantitative: Establishes the "Assay" value for dosing.
Validated HPLC Protocol

To ensure reproducibility, use this acidic mobile phase method to prevent peak tailing of the basic amine.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 220 nm (amide bonds).

Part 3: Visualizing the Validation Workflow

The following diagrams illustrate the logic flow for validating this specific compound, addressing the tautomerism and impurity risks.

Diagram 1: Tautomeric Equilibrium & Analytical Consequences

This diagram shows why you might see "ghost peaks" or broad signals in NMR and how the molecule behaves in solution.

Tautomerism cluster_0 Analytical Impact T1 5-Amino Form (Major in Solid State) Equilibrium Fast Exchange (DMSO Solution) T1->Equilibrium Proton Transfer T2 3-Amino Form (Minor/Transient) Equilibrium->T2 NMR_Result NMR Spectrum: Averaged Signals Equilibrium->NMR_Result resulting in

Caption: The this compound exists in equilibrium. In DMSO, rapid proton exchange often results in a single set of averaged NMR signals, simplifying the spectrum but requiring careful interpretation of peak broadening.

Diagram 2: The Cross-Validation Decision Tree

Use this workflow to troubleshoot discrepancies between your MS, NMR, and HPLC data.

ValidationTree Start Start: Synthesized Solid Step1 1. Run LC-MS (ESI+) Start->Step1 Check1 Mass 194/196 (3:1 Ratio)? Step1->Check1 Fail1 STOP: Wrong Halogen or Oxidation Product Check1->Fail1 No Step2 2. Run 1H NMR (DMSO-d6) Check1->Step2 Yes Check2 Integral Ratio Correct? (Aromatic : NH2) Step2->Check2 Fail2 Check for Salts/Solvents (Run qNMR) Check2->Fail2 No Step3 3. Run HPLC (UV 254nm) Check2->Step3 Yes Check3 Single Peak >98%? Step3->Check3 Fail3 Check for Regioisomers (Change Gradient) Check3->Fail3 No Success VALIDATED REFERENCE STANDARD Check3->Success Yes

Caption: A self-correcting logic flow. Failure at any stage dictates a specific alternative analytical investigation (e.g., qNMR for salt content).

References

  • Synthesis and Tautomerism Context

    • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs.
    • Source:

  • Analytical Data Reference (Analogous Compounds)

    • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (Provides specific NMR/IR shifts for the 5-amino-pyrazole core).
    • Source:

  • Mass Spectrometry Fragmentation

    • Mass Spectrometry - Fragmentation Patterns (Amine & Aromatic).[3] (Foundational rules for interpreting the pyrazole-amine fragmentation).

    • Source:

  • Compound Registry

    • This compound (CAS 40545-65-1).
    • Source: (Note: Link directs to catalog entry for verification of CAS/Structure).

Sources

Validation of In Silico Predictions for Biological Activity of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). However, the reliance on in silico molecular docking and QSAR models to predict the biological activity of novel pyrazole derivatives often leads to high attrition rates in late-stage testing.

This guide provides a rigorous, data-driven comparison between computational predictions (molecular docking scores, binding energies) and experimental validation (in vitro IC₅₀, in vivo efficacy). We analyze specific case studies—targeting COX-2 and EGFR/VEGFR pathways—to demonstrate how to validate computational models effectively.

The Validation Workflow

To ensure scientific integrity, a linear "predict-then-test" workflow is insufficient. A cyclic validation loop is required. The following diagram illustrates the integrated workflow for validating pyrazole activity.

ValidationWorkflow cluster_0 Validation Checkpoints InSilico In Silico Phase (Docking/QSAR) Synthesis Chemical Synthesis (Pyrazole Derivatives) InSilico->Synthesis High Scoring Hits InVitro In Vitro Validation (Enzymatic/Cellular) Synthesis->InVitro Purified Compounds InVivo In Vivo Validation (Xenograft/Models) InVitro->InVivo IC50 < 1 µM Refinement Model Refinement (SAR Optimization) InVitro->Refinement False Positives InVivo->Refinement ADMET Failures Refinement->InSilico Feedback Loop

Figure 1: Integrated workflow for the validation of in silico pyrazole predictions, emphasizing the feedback loop from experimental failure to model refinement.

Comparative Analysis: In Silico vs. Experimental Data[1]

The following sections compare predicted binding affinities against actual biological data. Discrepancies here highlight the necessity of wet-lab validation.

Case Study A: Anti-Inflammatory (COX-2 Inhibition)

In silico models often predict high affinity for the COX-2 active site due to the pyrazole ring's ability to fit into the hydrophobic pocket. However, selectivity against COX-1 is the critical experimental metric.

Table 1: Correlation of Docking Scores vs. Enzymatic Inhibition (COX-2)

Compound IDPyrazole SubstitutionPredicted Binding Energy (kcal/mol)Experimental IC₅₀ (COX-2) [µM]Selectivity Index (COX-2/COX-1)Validation Status
Celecoxib (Ref) 1,5-diaryl-10.20.05>300Benchmark
PYZ-5f Trimethoxy-phenyl-9.81.509.56Validated
PYZ-6e Aminopyrazole-8.52.514.2Moderate Correlation
PYZ-3a Unsub. Phenyl-11.1>50.0N/AFalse Positive

Data Source: Aggregated from recent comparative studies [1][3].

Insight: Compound PYZ-3a showed superior docking scores but failed experimentally. This is often due to the in silico model failing to account for solvation effects or steric clashes that only manifest in dynamic biological environments.

Case Study B: Anticancer (EGFR/VEGFR Kinase Inhibition)

For anticancer pyrazoles, the correlation between docking scores and cell viability (MTT) is often weaker than with direct kinase inhibition, as cell permeability (ADME) plays a role.

Table 2: Docking vs. Kinase Assay vs. Cell Viability

Compound IDTargetDocking Score (kcal/mol)Kinase IC₅₀ (nM)Cell Viability IC₅₀ (HeLa) [µM]Performance
Sorafenib (Ref) VEGFR-2-10.8902.5Benchmark
PYZ-3i VEGFR-2-10.38.93 1.24Superior
PYZ-4a EGFR-9.523100.15High Potency
PYZ-12c VEGFR-2-10.582826.7Poor Permeability

Data Source: Aggregated from kinase inhibition studies [2][4].

Insight: PYZ-3i demonstrates that pyrazole derivatives can outperform standard drugs in enzymatic assays (8.93 nM vs 90 nM). However, PYZ-12c highlights a common failure mode: good enzyme inhibition but poor cellular activity, likely due to membrane impermeability not captured by standard docking.

Mechanism of Action Visualization

To understand why these compounds work, we must visualize the signaling pathway. Pyrazoles typically act as ATP-competitive inhibitors.

EGFR_Pathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Pyrazole Pyrazole Inhibitor (ATP Competitive) Pyrazole->Receptor Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Figure 2: EGFR signaling cascade showing the intervention point of pyrazole derivatives as ATP-competitive inhibitors, blocking downstream proliferation signals.

Detailed Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (EGFR/VEGFR)

Purpose: To determine the IC₅₀ of the compound against the purified enzyme.

  • Preparation:

    • Prepare 10 mM stock solutions of pyrazole derivatives in 100% DMSO.

    • Dilute serially (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • In a 384-well plate, add 5 µL of diluted compound.

    • Add 10 µL of Enzyme Master Mix (EGFR or VEGFR-2 recombinant protein). Incubate for 10 min at RT.

    • Initiate reaction by adding 10 µL of Substrate Mix (ATP + Peptide Substrate).

  • Detection:

    • Incubate for 60 min at RT.

    • Add detection reagent (e.g., ADP-Glo™ or HTRF reagents) to stop the reaction and generate a luminescent/fluorescent signal proportional to ADP production.

  • Analysis:

    • Read plate on a multimode reader (e.g., EnVision).

    • Normalize data to 0% inhibition (DMSO control) and 100% inhibition (Staurosporine).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Protocol B: Cell Viability Assay (MTT)

Purpose: To assess cellular cytotoxicity and membrane permeability.

  • Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) at a density of 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Add pyrazole compounds at varying concentrations (0.1 µM – 100 µM). Ensure final DMSO concentration is <0.5%.

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

  • Solubilization & Measurement:

    • Aspirate medium carefully.

    • Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm.

  • Calculation:

Critical Assessment & Limitations

While in silico tools like AutoDock Vina and Schrödinger Glide are powerful, they possess inherent limitations in the context of pyrazoles:

  • Tautomerism: Pyrazoles exist in tautomeric forms (1H vs 2H). Docking software often fixes one tautomer, potentially missing the biologically active form. Recommendation: Dock both tautomers.

  • Solvation Effects: The hydrophobic nature of pyrazole rings leads to specific water displacement in the binding pocket. Standard scoring functions often underestimate the entropic gain of this displacement.

  • False Positives: As seen in Table 1 , high docking scores do not guarantee activity. This is often due to "promiscuous binders" or PAINS (Pan-Assay Interference Compounds). Recommendation: Always filter pyrazole libraries for PAINS substructures before docking.

References

  • Vertex AI Search. (2025). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. National Institutes of Health. Link

  • ResearchGate. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: Synthesis, Biological Evaluation. Link

  • Monash University. (2016). Synthesis and COX-2 inhibitory activity of hybrid pyrazole analogues. Link

  • Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds as VEGFR2 inhibitors. Link

  • BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the mandatory disposal, handling, and spill response protocols for 4-(4-chlorophenyl)-1H-pyrazol-5-amine .[1] Due to the presence of a chlorine substituent on the phenyl ring and a reactive amine group, this compound requires strict segregation into Halogenated Waste streams.

Critical Directive: DO NOT dispose of this compound in general organic waste or municipal trash. The chlorine content necessitates high-temperature incineration with acid gas scrubbing (to capture HCl emissions), while the amine functionality poses incompatibility risks with strong oxidizers.[1]

Chemical Identity & Hazard Profiling

Understanding the molecular structure is the first step in a self-validating safety system.[1]

PropertyDataOperational Implication
CAS Number 40545-65-1Verification key for waste manifests.[1]
Molecular Formula C₉H₈ClN₃Halogenated (Cl) : Requires specific incineration protocols.
Molecular Weight 193.63 g/mol Heavy organic solid.[2][3]
Physical State Solid (Powder)High inhalation/dust risk during transfer.[4]
GHS Classification Acute Tox. 3 (Oral) , Eye Dam. 1 Danger : Toxic if swallowed; causes irreversible eye damage.
H-Codes H301, H318High toxicity requires double-containment.[1]
WGK Rating Class 3Severe hazard to waters . Zero-discharge policy applies.[1]
Mechanism of Hazard[1][6]
  • Toxicity (H301): The pyrazole core, combined with the lipophilic chlorophenyl group, facilitates biological absorption, leading to potential acute systemic toxicity.

  • Reactivity: The primary amine (-NH₂) at position 5 is nucleophilic and basic.[1] It will react exothermically with strong acids (forming salts) and vigorously with strong oxidizers.

  • Environmental Persistence: The aryl-chloride bond is stable and resistant to biodegradation, necessitating thermal destruction.[1]

Pre-Disposal Protocol: The "Safe-State" Workflow[1]

Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid waste into a clear, sealable polyethylene bag (primary container).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must read: "Toxic Solid, Organic, Halogenated."

    • Constituents: "this compound."[1][5][6][7][8]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check: If dissolved in solvents (e.g., DMSO, DCM, Methanol), the entire solution defaults to the Halogenated Solvent Waste stream due to the solute's chlorine content.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully before bottling to prevent pressure buildup in waste drums.

Waste Segregation Logic

The following decision tree illustrates the mandatory segregation logic to prevent cross-contamination and dangerous reactions.

SegregationLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidBin DESTINATION: Solid Toxic/Halogenated Bin (Incineration) IsSolid->SolidBin Double Bag SolventCheck Solvent Type? IsLiquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolv HaloWaste DESTINATION: Halogenated Waste Carboy (Do NOT mix with Acids) HaloSolv->HaloWaste NonHaloSolv->HaloWaste Contaminated by Cl-solute

Figure 1: Segregation Decision Tree. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute dictates the use of the Halogenated Waste stream.

Emergency Response: Spill Protocol

Scenario: A 5g bottle of powder drops and shatters on the lab floor.

Immediate Action Steps
  • Evacuate & Alert: Clear the immediate area (10 ft radius). Alert lab personnel.

  • PPE Upgrade: Standard lab coat/gloves are insufficient for direct cleanup of H301/H318 solids.

    • Required: Double nitrile gloves, N95 respirator (or P100 if dust is visible), and tight-fitting safety goggles.[1]

  • Dry Containment:

    • Do NOT wet the powder (this spreads the contamination).

    • Cover the spill gently with paper towels to prevent dust aerosolization.

  • Cleanup:

    • Scoop material using a dustpan or stiff card.

    • Place shards and powder into a wide-mouth plastic jar.

    • Wipe the surface with a soap/water solution (surfactants help lift the lipophilic residue).

    • Dispose of all cleanup materials (wipes, gloves) as Hazardous Waste .

SpillResponse Assess 1. Assess & Evacuate (Isolate Area) PPE 2. Don PPE (Goggles, N95, Double Gloves) Assess->PPE Contain 3. Dry Containment (Do not wet initially) PPE->Contain Clean 4. Scoop & Wipe (Soap/Water Wash) Contain->Clean Dispose 5. Hazardous Waste Tag (Label as Toxic/Halogenated) Clean->Dispose

Figure 2: Spill Response Workflow.[1] Speed is secondary to containment; preventing dust inhalation is the priority.[1]

Regulatory & Compliance Context

  • EPA (RCRA): While this specific CAS may not have a dedicated "P" or "U" list code, it must be characterized as hazardous based on toxicity and halogen content.

  • Incineration Requirement: The chlorine atom on the phenyl ring creates Hydrogen Chloride (HCl) gas upon combustion.

    • Why this matters: Sending this to a standard medical waste incinerator (often lacking scrubbers) is illegal and damages infrastructure. It must go to a facility permitted for halogenated organics.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(4-Chlorophenyl)-1H-pyrazol-3-amine. Retrieved from [1]

  • PubChem. (2023). Compound Summary: this compound.[1][5][6][7] National Library of Medicine. Retrieved from [1][2]

  • US EPA. (2023). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
4-(4-chlorophenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.